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  • Product: 3-(Ethylamino)propanoic acid
  • CAS: 10478-41-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Ethylamino)propanoic Acid for Medicinal Chemistry

Foreword: The Strategic Value of Physicochemical Profiling in Drug Discovery In the intricate landscape of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with a d...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Physicochemical Profiling in Drug Discovery

In the intricate landscape of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with a deep understanding of a molecule's fundamental physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, ultimately dictating its efficacy and safety. This guide provides a comprehensive technical overview of 3-(ethylamino)propanoic acid, an N-alkylated β-amino acid, from the perspective of its application in drug discovery and development. We will delve into the core physicochemical parameters, their strategic importance in medicinal chemistry, and the experimental and computational methodologies used for their determination.

Introduction to 3-(Ethylamino)propanoic Acid: A Versatile Scaffold

3-(Ethylamino)propanoic acid, also known as N-ethyl-β-alanine, is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry as a versatile building block. Its structure, featuring a secondary amine and a carboxylic acid separated by a flexible three-carbon chain, offers multiple points for chemical modification, allowing for the exploration of diverse chemical space. β-amino acids and their derivatives are integral components of various biologically active molecules, including antifungal, antibacterial, and anticancer agents.[1] The N-alkylation, in this case with an ethyl group, can subtly influence the molecule's lipophilicity and metabolic stability compared to its parent compound, β-alanine.

Chemical Structure:

Core Physicochemical Properties and Their Medicinal Chemistry Implications

A thorough understanding of a molecule's physicochemical properties is paramount for predicting its behavior in a biological system. For 3-(ethylamino)propanoic acid, the following parameters are of critical importance.

Ionization Constant (pKa): The Gatekeeper of In Vivo Behavior

The pKa value dictates the ionization state of a molecule at a given pH.[2][3][4] This is a crucial determinant of a drug's solubility, permeability across biological membranes, and interaction with its target.[2][5] 3-(Ethylamino)propanoic acid possesses two ionizable groups: a carboxylic acid and a secondary amine.

  • Acidic pKa (pKa₁): Associated with the carboxylic acid group (-COOH). At pH values below this pKa, the group is predominantly in its neutral, protonated form. Above this pKa, it exists primarily as the negatively charged carboxylate (-COO⁻).

  • Basic pKa (pKa₂): Associated with the secondary amine (-NH-). At pH values below this pKa, the amine is predominantly in its protonated, positively charged form (-NH₂⁺-). Above this pKa, it is primarily in its neutral, unprotonated form.

The interplay of these two pKa values means that 3-(ethylamino)propanoic acid will exist as a cation at low pH, a zwitterion (net neutral charge) at physiological pH, and an anion at high pH. The ionization state at physiological pH (around 7.4) is particularly critical for drug absorption and distribution.[2]

ionization_states Low_pH Low pH (pH < pKa₁) Cationic Form Physiological_pH Physiological pH (pKa₁ < pH < pKa₂) Zwitterionic Form Low_pH->Physiological_pH + OH⁻ High_pH High pH (pH > pKa₂) Anionic Form Physiological_pH->High_pH + OH⁻

Lipophilicity (LogP and LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor in its ability to cross cell membranes.[6][7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules like 3-(ethylamino)propanoic acid, the distribution coefficient (LogD) is more relevant as it considers all ionization states at a given pH.

A molecule's lipophilicity influences its absorption, distribution, target binding, and potential for toxicity.[6] An optimal LogP/LogD value is often sought, as highly lipophilic compounds may have poor aqueous solubility and be rapidly metabolized, while highly hydrophilic compounds may struggle to cross biological membranes.[7][9] For oral drugs, a LogP value of less than 5 is generally desirable, with an ideal range often cited as 1.35-1.8 for good absorption.[6]

Polar Surface Area (PSA): A Predictor of Membrane Permeability

The Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.[10] It is a good predictor of a drug's ability to permeate cell membranes.[10][11][12] Molecules with a lower PSA tend to be more permeable. For oral bioavailability, a PSA of ≤ 140 Ų is generally considered favorable, while penetration of the blood-brain barrier often requires a PSA of < 90 Ų.[10][13]

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development. The solubility of 3-(ethylamino)propanoic acid is expected to be pH-dependent due to its ionizable groups.[14][15] As a zwitterionic amino acid, it is likely to have good water solubility.[14]

Quantitative Physicochemical Data

PropertyEstimated/Computed ValueSource
Molecular Formula C₅H₁₁NO₂PubChem[16]
Molecular Weight 117.15 g/mol PubChem[17]
CAS Number 10478-41-8-
Acidic pKa (pKa₁) ~3.5 - 4.5Estimated
Basic pKa (pKa₂) ~9.5 - 10.5Estimated
Computed LogP -1.4 to -2.0PubChem[17]
Polar Surface Area (PSA) 49.33 ŲPubChem[17]
Aqueous Solubility HighEstimated

Note: pKa and solubility values are estimations based on the structure and properties of similar β-amino acids. Experimental determination is recommended for definitive values.

Synthesis and Experimental Protocols

Synthesis of 3-(Ethylamino)propanoic Acid via Aza-Michael Addition

A common and efficient method for the synthesis of N-alkyl-β-alanines is the aza-Michael addition of a primary amine to an acrylic acid derivative.[18][19][20]

synthesis_workflow Reactants Ethylamine + Acrylic Acid Reaction Aza-Michael Addition (Solvent, e.g., Water or Ethanol) Reactants->Reaction Workup Solvent Removal Acidification Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 3-(Ethylamino)propanoic acid Purification->Product

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Amine: Cool the solution in an ice bath and slowly add an aqueous solution of ethylamine (1.1 equivalents) dropwise while stirring. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.

Experimental Determination of Physicochemical Properties

Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-(ethylamino)propanoic acid in deionized water to a known concentration (e.g., 0.01 M).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Protocol for LogP Determination (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of 3-(ethylamino)propanoic acid in the aqueous phase. Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the analyte in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications in Medicinal Chemistry

N-alkyl-β-alanines serve as valuable scaffolds in the design of novel therapeutics. The ethyl group can provide a balance of lipophilicity and metabolic stability. Potential applications include:

  • Peptidomimetics: Incorporation into peptide sequences to enhance stability against enzymatic degradation while maintaining or improving biological activity.[1]

  • Small Molecule Inhibitors: As a core structure for the development of enzyme inhibitors, where the carboxylic acid and amine functionalities can form key interactions with the target protein.

  • Drug Conjugates: The primary amine allows for conjugation to other molecules, such as targeting ligands or imaging agents, to create theranostic agents.[21][22][23]

Conclusion

3-(Ethylamino)propanoic acid presents a compelling scaffold for medicinal chemistry exploration. Its physicochemical properties, particularly its ionization behavior, lipophilicity, and polar surface area, are key determinants of its potential as a drug candidate. While experimental data is currently limited, computational predictions and an understanding of its structural analogues provide a strong foundation for its rational application in drug design. The synthetic accessibility via the aza-Michael addition further enhances its utility as a versatile building block for the creation of novel therapeutics. A thorough experimental characterization of its physicochemical profile is a critical next step in unlocking its full potential in medicinal chemistry.

References

  • Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. (n.d.). PubMed. Retrieved from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024). ACS Publications. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023). Pion Inc. Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved from [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). ijirss. Retrieved from [Link]

  • Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024). PubMed. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • How to predict peptide solubility? (n.d.). LifeTein®. Retrieved from [Link]

  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors. (n.d.). PubMed. Retrieved from [Link]

  • Melting properties of amino acids and their solubility in water. (n.d.). RSC Publishing. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery? (n.d.). ResearchGate. Retrieved from [Link]

  • logP. (n.d.). Durrant Lab. Retrieved from [Link]

  • Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Polar surface area. (n.d.). Wikipedia. Retrieved from [Link]

  • Introduction to log P and log D measurement using PionT3. (2024). Pion Inc. Retrieved from [Link]

  • On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. (2006). BMC Bioinformatics. Retrieved from [Link]

  • LogP – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. (n.d.). PMC. Retrieved from [Link]

  • Strategies for the aza‐Michael reaction using acrylic acid and derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Correlation between the experimental and calculated logP values of 219 peptides given by the residue addition model. (n.d.). ResearchGate. Retrieved from [Link]

  • LogP of Amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. (2011). PubMed. Retrieved from [Link]

  • A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. (2019). PMC. Retrieved from [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Rsc.org. Retrieved from [Link]

  • Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. (2011). ACS Publications. Retrieved from [Link]

  • The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PMC. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris. Retrieved from [Link]

  • pKa prediction from ab initio calculations. (2023). Research Outreach. Retrieved from [Link]

  • How to Predict pKa. (2025). Rowan. Retrieved from [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. (2014). ResearchGate. Retrieved from [Link]

  • 3-(Ethylamino)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-(Ethylamino)propanoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Profile: Zwitterionic Structure &amp; pKa of 3-(Ethylamino)propanoic Acid

The following technical guide details the structural dynamics, physicochemical properties, and experimental characterization of 3-(Ethylamino)propanoic acid. Executive Summary 3-(Ethylamino)propanoic acid (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, physicochemical properties, and experimental characterization of 3-(Ethylamino)propanoic acid.

Executive Summary

3-(Ethylamino)propanoic acid (also known as N-ethyl-


-alanine) is a secondary 

-amino acid derivative. Unlike naturally occurring

-amino acids, the amino group is attached to the

-carbon, introducing a specific conformational flexibility and electronic profile. In drug development, this motif serves as a critical linker moiety in antibody-drug conjugates (ADCs) and PROTACs due to its ability to modulate solubility and spacer length without introducing a chiral center.

This guide analyzes the molecule's zwitterionic equilibrium, provides structurally derived pKa estimates, and details the standard potentiometric protocol for empirical validation.

Molecular Architecture & Zwitterionic Equilibrium

Structural Analysis

The molecule consists of a propanoic acid backbone substituted at the 3-position with an ethylamino group.

  • IUPAC Name: 3-(Ethylamino)propanoic acid[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 117.15 g/mol

  • Key Feature: The secondary amine increases basicity relative to primary

    
    -alanine, while the 
    
    
    
    -spacing reduces the inductive withdrawal from the carboxyl group compared to
    
    
    -amino acids.
The Zwitterionic State

In aqueous solution and at physiological pH, 3-(Ethylamino)propanoic acid exists predominantly as a zwitterion .[3] The carboxyl group deprotonates to form a carboxylate anion (


), while the secondary amine accepts a proton to form a substituted ammonium cation (

).

Equilibrium Dynamics:

  • Cationic Form (pH < pKa1): Both groups protonated. Net Charge: +1.

  • Zwitterionic Form (pKa1 < pH < pKa2): Amine protonated, Carboxyl deprotonated.[4] Net Charge: 0.[3]

  • Anionic Form (pH > pKa2): Both groups deprotonated. Net Charge: -1.

Visualization of pH-Dependent Speciation

ZwitterionEquilibrium Cation CATIONIC FORM (pH < 3.6) [Et-NH2(+)-CH2-CH2-COOH] Net Charge: +1 Zwitterion ZWITTERION (Isoelectric Point) [Et-NH2(+)-CH2-CH2-COO(-)] Net Charge: 0 Cation->Zwitterion Deprotonation of COOH (pKa1 ≈ 3.6) Anion ANIONIC FORM (pH > 10.3) [Et-NH-CH2-CH2-COO(-)] Net Charge: -1 Zwitterion->Anion Deprotonation of NH2(+) (pKa2 ≈ 10.3)

Figure 1: pH-dependent ionization states of 3-(Ethylamino)propanoic acid.

Physicochemical Properties: pKa & pI[5][6][7][8][9]

While specific experimental constants for the N-ethyl derivative are often absent from standard databases, they can be derived with high confidence using Structure-Activity Relationship (SAR) analysis relative to


-alanine.
Comparative Data Table
Property

-Alanine (Standard)
3-(Ethylamino)propanoic acid (Target)Rationale for Shift
pKa1 (COOH) 3.55~3.60 The

-position minimizes inductive effects; N-ethylation has negligible impact on the distant carboxyl group.
pKa2 (

)
10.24~10.35 The ethyl group (+I inductive effect) increases electron density on the nitrogen, slightly increasing basicity (higher pKa).
Isoelectric Point (pI) 6.90~6.98 Calculated as

.
Theoretical Justification
  • Carboxyl Acidity (pKa1): In

    
    -amino acids, the ammonium group is further from the carboxyl group than in 
    
    
    
    -amino acids. This reduces the electrostatic stabilization of the carboxylate anion, making the acid weaker (higher pKa ~3.6) than
    
    
    -alanine (pKa ~2.3).
  • Amine Basicity (pKa2): Secondary amines (like N-ethyl) are typically more basic than primary amines due to the electron-donating alkyl group stabilizing the positive charge on the ammonium ion. Thus, the pKa2 is expected to be slightly higher than that of unsubstituted

    
    -alanine.
    

Experimental Protocol: Potentiometric Determination of pKa

To determine the exact pKa values for this specific derivative, Potentiometric Titration is the gold standard. This method is self-validating as it generates a full buffer curve.

Reagents & Equipment
  • Analyte: ~100 mg pure 3-(Ethylamino)propanoic acid.

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Solvent: Carbonate-free distilled water (degassed).

  • Instrumentation: Calibrated pH meter (glass electrode) with temperature probe.

  • Inert Gas: Nitrogen (

    
    ) for purging (prevents 
    
    
    
    absorption).
Step-by-Step Methodology
  • Preparation:

    • Dissolve

      
       moles of the amino acid in 50 mL of degassed water.
      
    • Add a known excess of HCl (e.g., 5 mL of 0.1 M HCl) to ensure the molecule is fully protonated (starting in the Cationic form).

    • Maintain temperature at 25°C ± 0.1°C using a water bath.

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (0.05 - 0.1 mL).

    • Record pH after stabilization at each step.

    • Continue titration until pH reaches ~12.0 (fully deprotonated Anionic form).

  • Data Analysis (The Derivative Method):

    • Plot pH vs. Volume of NaOH .

    • Calculate the first derivative (

      
      ) to identify inflection points.
      
    • First Inflection Point: Corresponds to the neutralization of excess HCl.

    • Second Inflection Point: Midpoint corresponds to pKa1 (COOH).

    • Third Inflection Point: Midpoint corresponds to pKa2 (NH).

Self-Validation Check
  • Buffer Region Flatness: The curve should be flattest at pH = pKa.

  • Stoichiometry: The volume of NaOH required to move from pKa1 to pKa2 should exactly match the molar equivalents of the amino acid present.

Applications in Drug Development[10]

Linker Chemistry (PROTACs & ADCs)

3-(Ethylamino)propanoic acid is valuable because it introduces a secondary amine into the linker chain.

  • Functionalization: The secondary amine allows for further alkylation or acylation, creating tertiary amide linkages that are resistant to enzymatic hydrolysis (unlike secondary amides).

  • Solubility: The zwitterionic character at physiological pH improves the aqueous solubility of hydrophobic drug payloads.

Peptidomimetics

Incorporating


-amino acids into peptide backbones ("

-peptides") confers resistance to proteolytic degradation. The N-ethyl substituent adds steric bulk, which can enforce specific secondary structures (helices or sheets) unavailable to unsubstituted peptides.

References

  • Lide, D. R. (Ed.). Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Standard source for

    
    -alanine dissociation constants).
    
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • PubChem Compound Summary. 3-(Ethylamino)propanoic acid.[1][2] National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Solubility Profile of 3-(Ethylamino)propanoic Acid in Polar vs. Non-Polar Solvents: Mechanistic Insights and Experimental Protocols

Executive Summary In pharmaceutical development and chemical synthesis, the solvation behavior of an active pharmaceutical ingredient (API) or intermediate dictates its formulation strategy, purification methodology, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and chemical synthesis, the solvation behavior of an active pharmaceutical ingredient (API) or intermediate dictates its formulation strategy, purification methodology, and biological availability. 3-(Ethylamino)propanoic acid (also known as N-ethyl-beta-alanine, PubChem CID 12227201)[1] is a highly versatile non-proteinogenic amino acid. This whitepaper provides an in-depth technical analysis of its solubility profile, exploring the thermodynamic causality behind its high affinity for polar solvents and its sheer insolubility in non-polar environments.

Molecular Mechanics: The Zwitterionic Paradigm

To understand the solubility of 3-(Ethylamino)propanoic acid, one must first analyze its structural mechanics. The molecule features a secondary amine (proton acceptor) and a carboxylic acid (proton donor). At physiological pH, and particularly in the solid crystalline state, an intramolecular proton transfer occurs, causing the molecule to exist predominantly as a zwitterion (carrying both a positive


 and negative 

charge)[2].

This zwitterionic character fundamentally dictates its physicochemical behavior[3]:

  • The Polar Advantage: Polar solvents (like water and methanol) possess high dielectric constants and robust hydrogen-bonding capabilities. These properties allow the solvent molecules to effectively shield the localized ionic charges on the zwitterion, forming stable solvation shells. This solvation energy is sufficient to overcome the high lattice energy of the solid crystal, resulting in rapid and extensive dissolution[3].

  • The Non-Polar Penalty: Non-polar solvents (like hexane and toluene) lack both a sufficient dielectric constant and hydrogen-bond donors/acceptors. Consequently, the weak van der Waals forces provided by these solvents cannot offset the massive thermodynamic penalty required to disrupt the strong electrostatic ion-ion interactions holding the zwitterionic lattice together, rendering the compound virtually insoluble[2].

SolvationLogic Zwitterion 3-(Ethylamino)propanoic Acid (Solid State Zwitterion) Polar Polar Solvents (Water, Methanol) Zwitterion->Polar NonPolar Non-Polar Solvents (Hexane, Toluene) Zwitterion->NonPolar HighDielectric High Dielectric Constant & H-Bonding Capacity Polar->HighDielectric LowDielectric Low Dielectric Constant & No H-Bonding NonPolar->LowDielectric Soluble Overcomes Lattice Energy (High Solubility) HighDielectric->Soluble Insoluble Fails to Overcome Lattice Energy (Low/Negligible Solubility) LowDielectric->Insoluble

Thermodynamic logic of zwitterion solvation in polar versus non-polar environments.

Comparative Solubility Data

The table below summarizes the theoretical and observed solubility behavior of 3-(Ethylamino)propanoic acid across a spectrum of common laboratory and industrial solvents.

SolventPolarity IndexDielectric Constant (ε)Solvation MechanismEst. Solubility Range
Water 10.080.1Ion-dipole, strong H-bonding> 100 mg/mL (Highly Soluble)
Methanol 5.133.0Dipole-dipole, H-bonding10 - 50 mg/mL (Soluble)
Ethanol 5.224.3Dipole-dipole, moderate H-bonding1 - 10 mg/mL (Slightly Soluble)
Chloroform 4.14.8Weak dipole, no H-bond donor< 0.1 mg/mL (Practically Insoluble)
Toluene 2.42.4Pi-interactions, non-polar< 0.01 mg/mL (Insoluble)
Hexane 0.11.9Weak dispersion forces< 0.01 mg/mL (Insoluble)

Self-Validating Experimental Protocols

To empirically validate this solubility profile, researchers must employ rigorous, self-validating methodologies. The Shake-Flask Method , adapted from OECD Test Guideline 105, is the gold standard for equilibrium solubility determination[4].

Protocol: Modified Shake-Flask Method for Zwitterionic Compounds

Rationale: This protocol uses a time-course equilibrium check to ensure that true thermodynamic saturation has been reached, preventing false-positive readings from supersaturation or incomplete dissolution.

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 3-(Ethylamino)propanoic acid to separate glass vials containing 5.0 mL of the target solvent (e.g., Water, Methanol, Hexane).

  • Causality: Excess solid guarantees that the chemical potential of the solute in the solid phase equals that in the solution, a strict prerequisite for thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and place them in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Causality: Temperature control is critical as solubility is highly temperature-dependent. A 48-hour agitation period ensures kinetically slow dissolution processes in less ideal solvents reach absolute completion[4].

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand undisturbed for 4 hours to promote initial sedimentation. Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Sub-micron filtration prevents suspended micro-crystals from being quantified as dissolved solute, which would artificially inflate the recorded solubility values.

Step 4: Quantification & Validation

  • Action: For Polar Solvents (High Concentration), dilute the filtrate appropriately and quantify using HPLC-UV (using a Hydrophilic Interaction Liquid Chromatography - HILIC column). For Non-Polar Solvents (Low Concentration), inject the undiluted filtrate directly into a highly sensitive LC-MS/MS system.

  • Self-Validation Loop: Sample the solution at 24 hours and 48 hours. If the concentration variance between the two time points is < 5%, thermodynamic equilibrium is successfully confirmed.

Workflow Start Excess Solute + Solvent Equilibration Isothermal Agitation (25°C, 48h) Start->Equilibration Separation Centrifugation & Filtration (0.22 µm) Equilibration->Separation Analysis Quantification (Gravimetric / HPLC) Separation->Analysis Validation Equilibrium Check (24h vs 48h) Analysis->Validation

Self-validating shake-flask experimental workflow for solubility profiling.

Formulation and Drug Development Implications

Understanding the stark contrast in solubility between polar and non-polar environments is crucial for downstream pharmaceutical applications involving 3-(Ethylamino)propanoic acid:

  • Extraction & Purification: Because the compound cannot be efficiently extracted into non-polar organic layers during standard liquid-liquid extraction, chemists must utilize ion-exchange chromatography or precipitation via anti-solvent addition (e.g., adding cold acetone or hexane to an aqueous solution to crash out the zwitterion).

  • Excipient & Prodrug Design: Its high aqueous solubility makes it an excellent candidate for oral liquid formulations. Furthermore, it can be utilized as a hydrophilic moiety in prodrug synthesis to drastically enhance the systemic bioavailability of highly lipophilic APIs.

References

  • Vedantu. "Zwitterion: Definition, Examples & Structure in Chemistry." Vedantu. 2

  • Study.com. "Zwitterion | Definition, Structure & Properties." Study.com. 3

  • National Center for Biotechnology Information (NCBI). "3-(Ethylamino)propanoic acid | C5H11NO2 | CID 12227201." PubChem Compound Database. 1

  • BioAssay Systems. "Solubility Testing – Shake Flask Method." BioAssay Systems Literature. 4

  • Government of Canada. "New Substances Notification: OECD Test Guideline 105." Publications.gc.ca. Link

Sources

Exploratory

N-Ethyl-beta-alanine: A Technical Guide to Toxicological Data and Safe Handling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Chemical and Physical Identity N-Ethyl-beta-alanine is a derivative of the non-essential amino acid beta-alanine. Its fundamental properti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity

N-Ethyl-beta-alanine is a derivative of the non-essential amino acid beta-alanine. Its fundamental properties are crucial for understanding its potential behavior and interactions in a laboratory setting.

PropertyValueSource
IUPAC Name 3-(ethylamino)propanoic acidPubChem[1][2]
Synonyms N-Ethyl-β-alanine-
CAS Number Not available-
Molecular Formula C5H11NO2PubChem[1][2]
Molecular Weight 117.15 g/mol PubChem[1][2]
Physical State Solid (predicted)-
Solubility Expected to be soluble in water.Inferred from related compounds

Inferred Toxicological Profile

Due to the absence of specific studies on N-Ethyl-beta-alanine, the following toxicological profile is inferred from data on propionic acid and its amino-substituted analogues. Propionic acid is known to be corrosive and can cause severe skin and eye irritation[3][4][5][6]. The presence of the amino group in N-Ethyl-beta-alanine may modulate this reactivity, but a conservative approach assuming similar hazards is warranted.

Acute Toxicity:

  • Oral: No data available for N-Ethyl-beta-alanine. For propionic acid, the oral LD50 in rats is reported as 3455 mg/kg, indicating moderate acute toxicity[7].

  • Dermal: No data available for N-Ethyl-beta-alanine. Propionic acid has a dermal LD50 in rabbits of 3235 mg/kg[7].

  • Inhalation: No data available for N-Ethyl-beta-alanine. Propionic acid vapor can cause respiratory irritation[3][4][5].

Irritation and Corrosivity:

  • Skin Irritation: Based on data for propionic acid, N-Ethyl-beta-alanine should be considered a potential skin irritant and possibly corrosive[3][4][5][6]. Direct contact may cause redness, pain, and burns.

  • Eye Irritation: N-Ethyl-beta-alanine is likely to be a serious eye irritant. Propionic acid can cause severe eye damage[3][4][5][6].

Sensitization:

  • There is no data to suggest that N-Ethyl-beta-alanine is a skin or respiratory sensitizer.

Chronic Toxicity, Carcinogenicity, and Mutagenicity:

  • There is no specific data for N-Ethyl-beta-alanine.

  • Propionic acid has not been classified as a carcinogen by major regulatory agencies[7][8][9].

  • Studies on propionic acid have not shown evidence of mutagenicity[8][10].

Principles of Safe Handling and Exposure Control

A proactive and cautious approach is essential when handling chemicals with limited toxicological information. The "Hierarchy of Controls" provides a systematic framework for minimizing potential exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for N-Ethyl-beta-alanine Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to N-Ethyl-beta-alanine.

Engineering Controls
  • Ventilation: All work with N-Ethyl-beta-alanine, especially when handling the solid material or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Containment: For procedures with a higher risk of aerosolization, a glove box may be appropriate.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving N-Ethyl-beta-alanine. These should include step-by-step instructions for handling, storage, and waste disposal, as well as emergency procedures.

  • Training: All personnel handling the substance must be thoroughly trained on its potential hazards, safe handling procedures, and emergency response.

  • Work Area Demarcation: Clearly label the areas where N-Ethyl-beta-alanine is stored and handled.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A flame-resistant lab coat should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: Safe Handling and Emergency Procedures

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of N-Ethyl-beta-alanine to the container, minimizing dust generation.

  • Solution Preparation: Slowly add the solvent to the container with the solid N-Ethyl-beta-alanine. Use a magnetic stirrer if necessary to aid dissolution.

  • Cleanup: Decontaminate all surfaces and equipment used. Dispose of contaminated materials in a designated hazardous waste container.

Emergency Response Workflow

EmergencyResponse cluster_1 Emergency Response for N-Ethyl-beta-alanine Incident Incident Chemical Incident Occurs (Spill, Splash, Inhalation) Assess Assess the Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate Unsafe FirstAid Administer First Aid Assess->FirstAid Safe & Minor Cleanup Spill Cleanup Assess->Cleanup Safe & Minor Report Report the Incident (To Supervisor/EHS) Evacuate->Report FirstAid->Report Cleanup->Report

Caption: Decision-making workflow for responding to an incident involving N-Ethyl-beta-alanine.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill and Leak Procedures:

  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Storage and Disposal

  • Storage: Store N-Ethyl-beta-alanine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste N-Ethyl-beta-alanine and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain[11].

Environmental Fate and Ecotoxicity

There is no specific data on the environmental fate or ecotoxicity of N-Ethyl-beta-alanine. Based on its structure, it is expected to be biodegradable. However, until specific data is available, it should be handled in a manner that prevents its release into the environment[11][12].

References

  • AICIS. (2022, March 29). β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-. Australian Industrial Chemicals Introduction Scheme.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet - 3-(Dimethylamino)propionic acid hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Propanoic acid: Human health tier II assessment.
  • ChemicalBook. (2026, January 3). N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine.
  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Little Pro.
  • U.S. Environmental Protection Agency. (2025, October 15). N-Ethyl-N-(4-methoxy-2-nitrophenyl)-β-alanine - Hazard.
  • PubChem. (n.d.). 3-(Ethylamino)propanoic acid.
  • PubChem. (n.d.). 3-(Ethylamino)propanoate.
  • Environment and Climate Change Canada. (2023, February 21). Screening assessment carboxylic acids group.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Propionic acid.
  • International Labour Organization. (n.d.). ICSC 0806 - PROPIONIC ACID.
  • CDH Fine Chemical. (n.d.).
  • PubChem. (n.d.). beta-Alanine, N-ethyl-N-phenyl-, methyl ester.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet - beta-Alanine ethyl ester hydrochloride.
  • Cole-Parmer. (n.d.).
  • PubChem. (n.d.). Ethyl N-ethyl-beta-alaninate.
  • MDPI. (2022, December 6). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA)
  • PubMed. (n.d.). Comparative Mutagenic and Genotoxic Effects of Three Propionic Acid Derivatives Ibuprofen, Ketoprofen and Naproxen.
  • DC Fine Chemicals. (n.d.).
  • Fisher Scientific. (2012, February 21).

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Foundational

Engineering the Future of Peptidomimetics: A Technical Guide on the Biological Activity of N-Substituted β-Amino Acids

Executive Summary The pharmaceutical landscape is increasingly constrained by the poor pharmacokinetic profiles of native peptides, primarily their susceptibility to rapid proteolytic degradation. N-substituted β-amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape is increasingly constrained by the poor pharmacokinetic profiles of native peptides, primarily their susceptibility to rapid proteolytic degradation. N-substituted β-amino acids (often polymerized as β-peptoids) represent a paradigm shift in peptidomimetic design. By shifting the side chain from the α- or β-carbon to the backbone nitrogen atom, researchers eliminate the backbone chiral center and remove the amide hydrogen bond donor. This structural subversion confers absolute resistance to standard proteases while maintaining the ability to fold into stable, biologically active conformations.

This whitepaper synthesizes recent breakthroughs in the pharmacological application of N-substituted β-amino acids, focusing on their potent antimicrobial and anticancer activities, and provides field-proven, self-validating synthetic protocols for drug development professionals.

Pharmacological Landscape & Mechanism of Action

Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant (MDR) ESKAPE pathogens necessitates novel chemical scaffolds. N-substituted β-amino acid derivatives, particularly those bearing functionalized phenolic cores (e.g., 2-hydroxyphenyl or 4-hydroxyphenyl moieties), have demonstrated remarkable efficacy. The hydroxyl group of the phenol ring acts as a versatile pharmacophore, participating in hydrogen bonding and modulating the redox properties necessary to induce targeted oxidative stress in bacterial cells 1.

Furthermore, ultra-short β-peptoids have been engineered to target drug-resistant Mycobacterium tuberculosis. These oligomers leverage a highly cationic and amphiphilic profile to disrupt mycobacterial membranes with high selectivity, showing minimal cytotoxicity to mammalian Vero cells 2.

Epigenetic Targeting in Oncology

Beyond infectious diseases, the N-substituted β-amino acid scaffold is highly effective in oncology. When utilized as capping groups for Histone Deacetylase (HDAC) inhibitors, β-peptoids facilitate selective binding within the catalytic pockets of HDAC1 and HDAC6. The steric bulk and flexibility of the N-alkyl/aryl substituents allow these molecules to navigate the narrow active site channels, chelating the zinc ion and inducing submicromolar antiproliferative effects in aggressive neuroblastoma and glioblastoma cell lines 3. Additionally, 3-hydroxyphenyl derivatives have shown the ability to bypass standard resistance mechanisms, inducing apoptosis in cisplatin-resistant FaDu head and neck cancer cells 4.

Mechanism A N-substituted β-amino acid (β-peptoid scaffold) B Membrane Interaction (Cationic/Amphiphilic) A->B Antimicrobial C Epigenetic Targeting (Zinc Chelation) A->C Anticancer D Bacterial Cell Lysis (ESKAPE Pathogens) B->D E HDAC1/6 Inhibition (Cancer Cells) C->E

Fig 1. Dual mechanistic pathways of N-substituted β-amino acids in oncology and infections.

Quantitative Structure-Activity Relationship (SAR) Data

To guide rational drug design, the biological activities of leading N-substituted β-amino acid derivatives are summarized below. The data highlights the critical impact of the N-substituent's electronic and steric properties on target affinity.

Compound DesignationStructural Core / ModificationTarget Pathogen / Cell LineBiological Activity (MIC / IC₅₀)Ref
Compound 26 2-hydroxyphenyl β-amino acid derivativeS. aureus TCH-1516 (MDR)MIC: 4 µg/mL1
Compound 26 2-hydroxyphenyl β-amino acid derivativeC. albicans AR-0761MIC: 16 µg/mL1
Compound 25 3-hydroxyphenyl β-amino acid derivativeCisplatin-resistant FaDu cellsIC₅₀: Low micromolar4
JC5 Ultra-short β-peptoidM. tuberculosis H37RvMIC: 1.48 µg/mL2
Compound 6i β-peptoid-capped HDAC inhibitorNeuroblastoma / GlioblastomaIC₅₀: 0.21 – 0.67 µM3

Experimental Workflows & Synthesis Protocols

The synthesis of highly active N-substituted β-amino acid hydrazones requires precise control over nucleophilic acyl substitutions and Schiff base condensations. The following protocol is designed as a self-validating system to ensure high yield and purity.

Phase 1: Esterification of the Core Diacid
  • Objective: Convert 3,3′-((hydroxyphenyl)azanediyl)di(propanoic)acid to its dimethyl ester to activate the carboxylate groups for subsequent nucleophilic attack.

  • Causality: Methanol serves as both the solvent and the nucleophile. The addition of catalytic sulfuric acid (H₂SO₄) protonates the carboxylic carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the carbonyl carbon highly electrophilic, driving the equilibrium toward ester formation under reflux conditions.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is deemed complete when the highly polar baseline spot (the diacid) is entirely consumed, replaced by a higher Rf value spot corresponding to the dimethyl ester.

Phase 2: Hydrazinolysis
  • Objective: Transform the dimethyl ester into a dihydrazide derivative.

  • Causality: The intermediate is refluxed with hydrazine monohydrate in propan-2-ol. Hydrazine is a potent "alpha-effect" nucleophile, making it vastly superior to standard amines for acyl substitution. Propan-2-ol is specifically chosen as the solvent because its boiling point (82°C) provides optimal thermal energy for the reaction while preventing the premature precipitation of the intermediate, ensuring complete conversion.

  • Self-Validation: Upon cooling, the dihydrazide will precipitate as a solid. Isolate via vacuum filtration and validate using IR spectroscopy. A successful conversion is marked by the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of strong N-H stretching bands (3200-3300 cm⁻¹) and an amide I band (~1650 cm⁻¹).

Phase 3: Schiff Base Condensation
  • Objective: Condense the dihydrazide with aromatic aldehydes to yield the final target hydrazones.

  • Causality: The primary amine of the hydrazide attacks the electrophilic carbonyl of the chosen aromatic aldehyde. Subsequent dehydration forms the rigid C=N (imine) linkage. This step is critical for tailoring the lipophilicity of the molecule, allowing it to penetrate the thick peptidoglycan layers of Gram-positive bacteria or the lipid-rich envelopes of mycobacteria.

  • Self-Validation: Confirm the final structure via ¹H-NMR spectroscopy. The diagnostic peak is the imine proton (-CH=N-) singlet, typically resonating downfield between 8.0 and 8.5 ppm. Due to restricted rotation around the CO-NH bond, the spectra will often display a mixture of E/Z rotamers, validating the structural dynamics of the synthesized peptidomimetic.

Synthesis N1 3,3′-((Hydroxyphenyl)azanediyl) di(propanoic)acid N2 Esterification (MeOH, H2SO4 cat.) N1->N2 N3 Dimethyl Ester Intermediate N2->N3 N4 Hydrazinolysis (NH2NH2·H2O, Reflux) N3->N4 N5 Dihydrazide Derivative N4->N5 N6 Condensation (Aromatic Aldehydes) N5->N6 N7 Target Hydrazones (Active Antimicrobials) N6->N7

Fig 2. Step-by-step synthetic workflow for N-substituted β-amino acid hydrazone derivatives.

Conclusion

N-substituted β-amino acids represent a highly tunable, proteolytically stable scaffold capable of addressing severe unmet medical needs. By leveraging specific functionalizations—such as phenolic cores for antimicrobial oxidative stress or bulky capping groups for epigenetic modulation—drug development professionals can engineer targeted therapies that bypass traditional resistance mechanisms. The robust synthetic pathways outlined herein provide a scalable foundation for the continued exploration of this vital chemical space.

References

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens Source: PLOS One / PMC URL:[Link]

  • 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer Source: MDPI URL: [Link]

  • Discovery of ultra short β-peptoids with selective activity against drug-resistant Mycobacterium tuberculosis Source: PubMed / Elsevier URL:[Link]

  • Design, Synthesis and Biological Evaluation of β-Peptoid-Capped HDAC Inhibitors with Anti-Neuroblastoma and Anti-Glioblastoma Activity Source: JuSER / FZ-Juelich URL:[Link]

Sources

Exploratory

Whitepaper: A Technical Guide to the Hydrogen Bonding Potential of 3-(Ethylamino)propanoic Acid in Peptidomimetic Design

Abstract: The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A critical factor governing the structure, function, and pharmacokinetic properties of these molecules is their ability to form hydrogen bonds.[3][4] This guide provides an in-depth technical analysis of 3-(ethylamino)propanoic acid, an N-alkylated β-amino acid, as a versatile building block in peptidomimetics. We explore its unique hydrogen bonding capabilities, detailing the experimental and computational methodologies required to characterize and leverage these interactions for the development of novel therapeutics with enhanced efficacy and drug-like properties.

Introduction: The Central Role of Hydrogen Bonding in Peptidomimetics

Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of natural peptides while possessing improved pharmacological profiles.[5] Their success hinges on replicating the critical non-covalent interactions that drive molecular recognition, primarily hydrogen bonds.[6] These interactions are fundamental to stabilizing secondary structures (e.g., helices, turns), facilitating target binding, and influencing properties like membrane permeability.[2][3]

The incorporation of non-natural amino acids is a key strategy in this field.[2] N-alkylated β-amino acids, such as 3-(ethylamino)propanoic acid, present a unique paradigm. The N-alkylation strategically removes a backbone hydrogen bond donor, a modification that can reduce polarity and enhance membrane penetration.[1][7] However, the molecule retains a secondary amine proton and a carbonyl group, preserving the capacity for crucial hydrogen bonding that can be exploited to control conformation and mediate interactions with biological targets. Understanding and harnessing this retained potential is paramount for its effective use in drug design.

Molecular Profile of 3-(Ethylamino)propanoic Acid

To effectively utilize 3-(ethylamino)propanoic acid, a clear understanding of its structural and physicochemical properties is essential.

Chemical Structure and Properties: 3-(Ethylamino)propanoic acid is a simple yet potent building block. Its structure consists of a propanoic acid backbone with an ethyl group attached to the nitrogen at the 3-position.

Caption: Structure of 3-(ethylamino)propanoic acid with key hydrogen bond donor and acceptor sites highlighted.

Table 1: Physicochemical Properties of 3-(Ethylamino)propanoic Acid

Property Value Source
Molecular Formula C₅H₁₁NO₂ PubChem[8]
Molecular Weight 117.15 g/mol PubChem[8]
Hydrogen Bond Donors 2 (N-H, O-H) PubChem[9]
Hydrogen Bond Acceptors 2 (C=O, O-H) PubChem[9]

| XLogP3-AA | -1.1 | PubChem[8] |

Hydrogen Bonding Capacity: The molecule possesses both a hydrogen bond donor (the secondary amine proton, N-H) and a primary hydrogen bond acceptor (the carbonyl oxygen, C=O). This duality allows it to participate in both intra- and intermolecular hydrogen bonds.

  • Intramolecular H-Bonding: The flexibility of the β-amino acid backbone can allow the formation of a stable seven-membered ring through a hydrogen bond between the N-H group and the carbonyl oxygen. This type of interaction is crucial for pre-organizing the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a target.[4]

  • Intermolecular H-Bonding: The donor and acceptor sites are readily available to interact with other molecules, including solvent, other peptidomimetic units, or, most importantly, the amino acid residues within a biological target's binding site.[3]

Experimental Assessment of Hydrogen Bonding

A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding behavior of peptidomimetics containing 3-(ethylamino)propanoic acid.

Caption: A comprehensive workflow for characterizing hydrogen bonding in peptidomimetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying hydrogen bonds in solution.[10][11] The chemical shift of the amide proton (δNH) is highly sensitive to its environment. A downfield shift (higher ppm) is indicative of hydrogen bond participation.

Protocol: NMR Temperature Coefficient (Δδ/ΔT) Measurement

  • Objective: To distinguish between solvent-exposed (intermolecularly H-bonded to solvent) and intramolecularly H-bonded or solvent-shielded protons.

  • Rationale: The chemical shift of a proton exposed to solvent is highly temperature-dependent, as solvent hydrogen bonds are readily broken with increasing temperature. Conversely, a proton engaged in a stable intramolecular hydrogen bond will show a much smaller change in chemical shift with temperature.[12][13]

  • Methodology:

    • Step 1 (Sample Preparation): Dissolve the peptidomimetic in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mM. Lower concentrations minimize intermolecular aggregation.[13]

    • Step 2 (Data Acquisition): Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 298 K to 328 K in 5 K increments).

    • Step 3 (Analysis): Plot the chemical shift of the N-H proton (δNH) against temperature (T in Kelvin).

    • Step 4 (Interpretation): Calculate the slope of the line (Δδ/ΔT) in parts per billion per Kelvin (ppb/K).

      • Small Coefficient (< 3-4 ppb/K): Suggests the N-H proton is involved in a strong, stable intramolecular hydrogen bond or is otherwise shielded from the solvent.

      • Large Coefficient (> 5-6 ppb/K): Indicates the N-H proton is exposed to the solvent and not involved in a persistent intramolecular hydrogen bond.[12]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. Hydrogen bonding perturbs these frequencies, providing direct evidence of its presence.[10][14]

Table 2: Typical IR Spectroscopic Signatures of Hydrogen Bonding

Vibrational Mode Non-H-Bonded Frequency (cm⁻¹) H-Bonded Frequency (cm⁻¹) Rationale for Shift
N-H Stretch ~3400-3500 ~3200-3400 (Broad) The N-H bond weakens and lengthens upon H-bond formation, lowering the stretching frequency.[10]

| C=O Stretch (Amide I) | ~1680-1700 | ~1630-1660 | The C=O bond weakens as electron density is drawn towards the hydrogen bond, lowering its frequency.[10] |

Protocol: Solution-Phase FTIR Analysis

  • Objective: To detect the presence of hydrogen bonding by observing shifts in N-H and C=O stretching frequencies.

  • Rationale: The formation of a hydrogen bond weakens the covalent bond of the donor (N-H) and acceptor (C=O) groups, resulting in a characteristic red-shift (shift to lower wavenumber) in their vibrational frequencies.[10]

  • Methodology:

    • Step 1 (Sample Preparation): Prepare a series of solutions of the peptidomimetic in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., 0.1 mM to 10 mM).

    • Step 2 (Data Acquisition): Acquire the IR spectrum for each concentration using a liquid-phase transmission cell with an appropriate path length.

    • Step 3 (Analysis): Examine the N-H and C=O stretching regions of the spectra.

    • Step 4 (Interpretation):

      • Concentration-Independence: If a red-shifted band's intensity is independent of concentration, it indicates a stable intramolecular hydrogen bond.

      • Concentration-Dependence: If the intensity of a red-shifted band increases with higher concentration, it points to intermolecular hydrogen bonding (e.g., dimer formation).

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on molecular structure in the solid state, allowing for the direct visualization of hydrogen bonds.[15] It is the gold standard for determining bond lengths and angles, confirming the specific atoms involved in the interaction. The typical N···O distance for a hydrogen bond is between 2.8 and 3.2 Å, with an N–H···O angle greater than 150°.[16]

Computational Analysis of Hydrogen Bonding

Computational methods complement experimental data by providing insights into the energetics and dynamic behavior of hydrogen bonds.[17]

Caption: Potential intra- and intermolecular hydrogen bonding patterns for a peptidomimetic containing the title moiety.

  • Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the peptidomimetic's conformational dynamics in a simulated aqueous environment over time.[10] This method can reveal the stability and persistence of specific hydrogen bonds, providing a dynamic picture that is inaccessible to static experimental methods.[18]

  • Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the precise geometry and energy of a hydrogen bond.[14] This is particularly useful for quantifying the strength of an intramolecular bond and understanding the electronic effects of N-alkylation on the molecule's hydrogen bonding capacity.

Implications for Peptidomimetic and Drug Design

The strategic incorporation of 3-(ethylamino)propanoic acid can profoundly influence the properties of a peptidomimetic:

  • Conformational Control: The potential to form a stable intramolecular hydrogen bond can be used to induce specific turn structures (e.g., β-turns), which are often critical for biological activity.[2] This pre-organization can enhance binding affinity by reducing the entropic cost of binding.[7]

  • Modulating Permeability and Solubility: N-alkylation removes a key backbone H-bond donor, which can "shield" polarity and improve passive membrane permeability.[4][7] Simultaneously, the retained polar groups and the potential for improved solubility through side-chain modifications can strike a balance between lipophilicity and aqueous solubility, a critical challenge in drug design.[12]

  • Target Recognition: The N-H donor and C=O acceptor are key pharmacophoric features that can engage in specific hydrogen bonds with a protein target.[3] Understanding their orientation and accessibility is vital for designing potent and selective inhibitors or modulators.

Conclusion

3-(Ethylamino)propanoic acid is a powerful and versatile building block for peptidomimetic design. Its unique N-alkylated structure offers a strategic balance between reducing backbone polarity and retaining essential hydrogen bonding capabilities. By employing a synergistic combination of advanced spectroscopic (NMR, FTIR), structural (X-ray crystallography), and computational techniques, researchers can fully characterize and exploit its potential. This detailed understanding enables the rational design of next-generation peptidomimetics with precisely controlled conformations, enhanced target affinity, and superior drug-like properties, ultimately accelerating the discovery of novel therapeutics.

References

  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • American Journal of Modeling and Optimization. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?.
  • ResearchGate. (PDF) It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?.
  • AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.
  • PLOS One. Hydrogen Bond Dynamic Propensity Studies for Protein Binding and Drug Design.
  • UPCommons. DESIGNING PEPTIDOMIMETICS.
  • PubMed. The Hydrogen-Bond: computational approaches and applications to drug design.
  • PMC. Peptidomimetics, a synthetic tool of drug discovery.
  • World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery.
  • David Spring's group. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions.
  • AZoLifeSciences. Peptidomimetics in Drug Discovery.
  • Books Gateway. Experimental Methods and Techniques | Understanding Hydrogen Bonds.
  • Hugo Kubinyi. Hydrogen Bonding: The Last Mystery in Drug Design?.
  • PubChem - NIH. 3-(Ethylamino)propanoic acid | C5H11NO2 | CID 12227201.
  • PubChem - NIH. 3-(Ethylamino)propanoate | C5H10NO2- | CID 142286810.
  • Diva-Portal.org. HYDROGEN BOND STUDIES.
  • Semantic Scholar. Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.
  • eScholarship.org. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • ChemRxiv. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • PLOS One. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(Ethylamino)propanoic Acid via Aza-Michael Addition

Introduction & Mechanistic Rationale The synthesis of beta-amino acids, such as 3-(ethylamino)propanoic acid (also known as N-ethyl-beta-alanine), is a critical operation in the development of peptidomimetics, pantotheni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of beta-amino acids, such as 3-(ethylamino)propanoic acid (also known as N-ethyl-beta-alanine), is a critical operation in the development of peptidomimetics, pantothenic acid analogs, and advanced biocompatible polymers. The most atom-economical and scalable route to this scaffold is the Aza-Michael addition—a conjugate addition of a primary amine to an


-unsaturated carbonyl compound[1].

While it is theoretically possible to react ethylamine directly with free acrylic acid, this approach is fundamentally flawed for large-scale synthesis. Direct addition immediately forms an unreactive ammonium acrylate salt. This ionic pairing drastically reduces the nucleophilicity of the amine nitrogen, stalling the reaction unless subjected to elevated temperatures, which inevitably provokes the unwanted radical polymerization of the acrylic acid.

To circumvent this, our optimized protocol employs an acrylate ester (ethyl acrylate) as the Michael acceptor. The ester maintains the electrophilicity of the beta-carbon without rapidly protonating the incoming amine. Following the successful formation of the mono-adduct (ethyl 3-(ethylamino)propanoate), a controlled saponification step is utilized to unmask the target carboxylic acid[2].

Reaction Workflow & Pathway Visualization

G A Ethylamine (3.0 eq, Aqueous) C Ethyl 3-(ethylamino)propanoate (Mono-adduct) A->C Aza-Michael 0-10°C B Ethyl Acrylate (1.0 eq) B->C D Saponification (NaOH, 40°C) C->D Hydrolysis E Ion Exchange (Isolation) D->E Na+ Removal F 3-(Ethylamino)propanoic Acid (Zwitterion) E->F Crystallization

Workflow for the scalable Aza-Michael synthesis of 3-(ethylamino)propanoic acid.

Experimental Design: Causality and Optimization

The primary challenge in synthesizing secondary beta-amino acids is controlling regioselectivity and preventing over-alkylation. When ethylamine reacts with ethyl acrylate, the resulting secondary amine is more sterically hindered but often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl group. If the reaction is run at a 1:1 stoichiometry, the secondary amine competes effectively for the remaining acrylate, leading to significant formation of the tertiary bis-adduct (


-bis(2-ethoxycarbonylethyl)ethylamine)[3].

To enforce self-validating kinetic control, this protocol utilizes a 3.0 molar excess of ethylamine. This pseudo-first-order condition ensures that the incoming acrylate molecule is statistically far more likely to encounter a primary amine than the mono-adduct product. Furthermore, temperature control is critical. The Aza-Michael addition is highly exothermic; failure to dissipate this heat can trigger the auto-polymerization of the acrylate monomer. Maintaining the reaction at 0–10 °C suppresses both polymerization and the thermodynamically driven retro-Michael degradation[1].

Table 1: Optimization of Aza-Michael Addition Conditions
Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Condition C (High Temp)
Amine : Acrylate Ratio 1.0 : 1.03.0 : 1.0 3.0 : 1.0
Temperature 25 °C (Uncontrolled)0–10 °C (Controlled) 60 °C
Solvent None (Neat)Water (from 70% EtNH₂) Water
Mono-adduct Yield ~45%>92% ~75%
Bis-adduct Formation ~50%<2% <5%
Polymerization Risk High (Exothermic runaway)Low High
Mechanistic Outcome Over-alkylationKinetic control, high selectivity Retro-Michael degradation

Step-by-Step Protocol

Phase 1: Aza-Michael Addition (Synthesis of the Ester Intermediate)

Causality Note: Aqueous ethylamine (70%) is chosen over anhydrous gas for operational safety and scalability. Water acts as a highly effective heat sink and a hydrogen-bond donor, which accelerates the Aza-Michael addition by stabilizing the transition state during the proton transfer step[3].

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, pressure-equalizing dropping funnel, internal thermocouple, and a reflux condenser.

  • Amine Charging: Charge the reactor with 70% aqueous ethylamine (3.0 equivalents). Cool the system to 0–5 °C using a recirculating chiller.

  • Acrylate Addition: Slowly add ethyl acrylate (1.0 equivalent) dropwise over 2 hours. Critical: Adjust the addition rate to maintain the internal temperature strictly below 10 °C to control the highly exothermic reaction and prevent polymerization.

  • Maturation: After the addition is complete, allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 4–6 hours. Monitor the reaction via GC-MS or TLC (ninhydrin stain) until complete consumption of the acrylate is confirmed.

  • Intermediate Isolation: Distill off the excess ethylamine and water under reduced pressure (e.g., 50 mbar, 40 °C). The resulting crude pale-yellow oil is ethyl 3-(ethylamino)propanoate.

Phase 2: Saponification
  • Hydrolysis: To the crude ester in the reactor, add a 2.0 M aqueous solution of Sodium Hydroxide (1.05 equivalents relative to the initial acrylate).

  • Heating: Stir the mixture at 40 °C for 3 hours. The ester linkage is hydrolyzed, releasing ethanol and forming the highly soluble sodium 3-(ethylamino)propanoate.

  • Validation: Monitor by LC-MS to ensure the complete disappearance of the ester mass (

    
     146 
    
    
    
    ).
Phase 3: Zwitterion Isolation and Purification

Causality Note: Because 3-(ethylamino)propanoic acid is highly water-soluble and zwitterionic, traditional liquid-liquid extraction is completely ineffective. The protocol employs a strongly acidic cation exchange resin to isolate the product free of inorganic salts.

  • Resin Loading: Pass the aqueous sodium salt solution through a column packed with a strongly acidic cation exchange resin (e.g., Amberlyst 15 or Dowex 50W in the H⁺ form). The resin captures both the protonated amino acid and the sodium ions.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water to elute non-basic impurities and residual ethanol.

  • Elution: Elute the amino acid using 1.0 M aqueous ammonia (approx. 3–4 CV). The ammonia displaces the amino acid from the resin while leaving the strongly bound sodium ions behind.

  • Concentration: Concentrate the ammonia eluate under vacuum (50 °C, 20 mbar). The volatile ammonia and water evaporate, leaving a thick, colorless syrup of the pure zwitterion.

  • Crystallization: Add cold absolute ethanol (0 °C) to the syrup and triturate to induce crystallization. Filter the resulting white crystalline solid, wash with a small volume of cold ethanol, and dry under vacuum at 45 °C to afford pure 3-(ethylamino)propanoic acid (Typical yield: 85–90% over two steps).

References

  • Title: Aza-Michael addition of secondary amine to ethyl acrylate. Source: researchgate.net URL: [1]

  • Title: Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Source: researchgate.net URL: [3]

  • Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Source: rsc.org URL: [2]

Sources

Application

Protocol for N-alkylation of beta-alanine using ethyl halides

Application Note: Chemoselective N-Alkylation of -Alanine Using Ethyl Halides Executive Summary & Mechanistic Rationale The synthesis of N-alkylated amino acids, specifically N-ethyl- -alanine, is a critical transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation of


-Alanine Using Ethyl Halides 

Executive Summary & Mechanistic Rationale

The synthesis of N-alkylated amino acids, specifically N-ethyl-


-alanine, is a critical transformation in the development of peptidomimetics, theranostic nanoagents, and novel biopolymers. However, the direct N-alkylation of 

-alanine with ethyl halides (ethyl bromide or ethyl iodide) presents two primary chemical challenges:
  • Zwitterionic Insolubility: In its native state,

    
    -alanine exists as a highly polar zwitterion (
    
    
    
    ), making it insoluble in the organic solvents typically required for alkyl halide reactions.
  • Chemoselectivity & Over-Alkylation: Primary amines are highly susceptible to over-alkylation. Once mono-alkylated, the resulting secondary amine (N-ethyl-

    
    -alanine) is often more nucleophilic than the primary starting material, rapidly leading to N,N-diethyl-
    
    
    
    -alanine or quaternary ammonium salts [2].

To overcome these hurdles, researchers must choose between a Direct Mixed-Solvent Approach (Method A) or a Protected Ester Route (Method B). Method A utilizes a water/ethanol co-solvent system to bridge the solubility gap without the need for toxic phase-transfer catalysts (PTCs) [1]. Method B temporarily masks the carboxylic acid to force solubility in aprotic solvents, ensuring higher purity at the cost of atom economy [3].

Mechanism Zwit β-Alanine Zwitterion (Non-Nucleophilic) Base NaOH / H2O (Deprotonation) Zwit->Base Amine Free Amine Anion (Active Nucleophile) Base->Amine SN2 Bimolecular Nucleophilic Substitution (SN2) Amine->SN2 EtBr Ethyl Bromide (Electrophile) EtBr->SN2 Product N-Ethyl-β-Alanine (Target Secondary Amine) SN2->Product 0.9 eq EtBr Dialkyl N,N-Diethyl-β-Alanine (Over-Alkylation) SN2->Dialkyl >1.0 eq EtBr

Mechanistic pathway of β-alanine N-alkylation highlighting the SN2 substitution and over-alkylation.

Experimental Workflows

Workflow Start β-Alanine Sub1 Method A: Direct Start->Sub1 Sub2 Method B: Protected Start->Sub2 A1 Dissolve in EtOH/H2O + 1.1 eq NaOH Sub1->A1 B1 Esterification (SOCl2, EtOH) Sub2->B1 A2 Add 0.9 eq EtBr Stir 24h, 40°C A1->A2 End N-Ethyl-β-Alanine A2->End B2 Alkylation (EtBr, K2CO3, MeCN) B1->B2 B3 Deprotection (LiOH, THF/H2O) B2->B3 B3->End

Comparative experimental workflows for direct (Method A) and ester-protected (Method B) N-alkylation.

Protocol A: Direct N-Alkylation (Mixed-Solvent Approach)

This method is adapted from the homogeneous mixed-solvent approach, bypassing the need for protection-deprotection cycles or toxic phase transfer catalysts [1].

Causality & Design: Water solubilizes the


-alanine, while ethanol acts as a miscible co-solvent to draw the hydrophobic ethyl bromide into the reaction sphere. Sodium hydroxide (1.1 eq) is critical; it deprotonates the inert ammonium ion into a nucleophilic free amine. To suppress over-alkylation, the electrophile (ethyl bromide) is kept as the limiting reagent (0.9 eq).

Step-by-Step Procedure:

  • Zwitterion Activation: In a 250 mL round-bottom flask, dissolve

    
    -alanine (8.91 g, 100 mmol, 1.0 eq) in 40 mL of deionized water. Slowly add NaOH (4.40 g, 110 mmol, 1.1 eq) under continuous stirring until complete dissolution is achieved.
    
  • Solvent Bridging: Add 40 mL of absolute ethanol to the aqueous solution. The mixture must remain homogeneous.

  • Electrophile Addition: Cool the flask in an ice bath to 0 °C. Using a dropping funnel, add ethyl bromide (9.81 g, 90 mmol, 0.9 eq) dropwise over 30 minutes. Note: Ethyl bromide is preferred over ethyl iodide here as the iodide's higher reactivity exacerbates dialkylation.

  • Reaction Propagation: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to 40 °C and stir vigorously for 24 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate (Eluent: n-butanol/acetic acid/water 4:1:1). Stain with Ninhydrin and heat. Unreacted

    
    -alanine will appear as a purple  spot, whereas the target N-ethyl-
    
    
    
    -alanine will appear as a distinct yellow/brown spot, confirming secondary amine formation.
  • Isolation via Isoelectric Precipitation: Evaporate the ethanol under reduced pressure. Adjust the aqueous layer's pH to ~6.9 (the isoelectric point of N-ethyl-

    
    -alanine) using 1M HCl. Add cold acetone to precipitate the product. Filter and dry under a vacuum.
    

Protocol B: Ester-Protected N-Alkylation (High Purity Route)

This method is utilized when absolute suppression of O-alkylation and dialkylation is required, leveraging transient esterification [3].

Causality & Design: Converting the carboxylic acid to an ethyl ester eliminates the zwitterionic character, allowing the use of anhydrous polar aprotic solvents (like Acetonitrile). Potassium carbonate (


) is used as a heterogeneous acid scavenger; it is strong enough to neutralize the HBr byproduct but mild enough to prevent ester hydrolysis during the alkylation step.

Step-by-Step Procedure:

  • Esterification: Suspend

    
    -alanine (100 mmol) in 100 mL of absolute ethanol. Cool to 0 °C and slowly add Thionyl Chloride (
    
    
    
    , 120 mmol). Reflux for 4 hours. Concentrate in vacuo to yield
    
    
    -alanine ethyl ester hydrochloride as a white solid.
  • Alkylation: In a dry flask, suspend the ester hydrochloride (100 mmol) and anhydrous

    
     (250 mmol, 2.5 eq) in 150 mL of anhydrous Acetonitrile (MeCN). Stir for 15 minutes to generate the free base.
    
  • Add ethyl bromide (100 mmol, 1.0 eq) dropwise. Heat the suspension to reflux (82 °C) for 12 hours.

  • Workup: Filter the inorganic salts (

    
     and excess 
    
    
    
    ). Concentrate the filtrate. Purify the intermediate via flash column chromatography (Ethyl Acetate/Hexane) to isolate pure N-ethyl-
    
    
    -alanine ethyl ester.
  • Deprotection (Saponification): Dissolve the ester in a 1:1 mixture of THF and Water. Add Lithium Hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours.

  • Final Isolation: Remove THF in vacuo. Carefully acidify the aqueous layer to pH ~6.9 using 1M HCl. Lyophilize the solution or apply it to a Dowex 50WX8 strongly acidic cation exchange resin to elute the pure zwitterionic N-ethyl-

    
    -alanine.
    

Quantitative Data Summary

The following table summarizes the operational metrics and outcomes of both protocols, allowing researchers to select the optimal pathway based on their laboratory's constraints and purity requirements.

ParameterMethod A: Direct AlkylationMethod B: Protected Route
Solvent System

/ Ethanol (1:1)
Acetonitrile (Alkylation step)
Protecting Group NoneEthyl Ester
Stoichiometry (Amine:Halide) 1.0 : 0.9 (Halide limiting)1.0 : 1.0
Typical Isolated Yield 45% - 60%75% - 85% (Over 3 steps)
Primary Byproduct N,N-Diethyl-

-alanine
Unreacted starting material
Scalability Excellent (One-pot, aqueous)Moderate (Multi-step, anhydrous)
Environmental Impact Low (Green solvents, no PTC)Medium (Halogenated reagents, MeCN)

References

  • Santra, S., et al. (2011). "Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent." Biomacromolecules, 12(11), 3917-3927. URL:[Link]

  • Yan, T., et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols." Science Advances, 3(12). URL:[Link]

  • Wanner, K. T., et al. (2020). "Synthesis and biological evaluation of α- and β-hydroxy substituted amino acid derivatives as potential mGAT1–4 inhibitors." Medicinal Chemistry Research, 29(8), 1321-1340. URL:[Link]

Method

Application Notes and Protocols for Using 3-(Ethylamino)propanoic Acid as a Building Block in Peptide Synthesis

Abstract The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel secondary structures, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel secondary structures, and improved pharmacological profiles. 3-(Ethylamino)propanoic acid, an N-alkylated β-amino acid (N-Et-β-Ala), represents a valuable building block for creating β-peptides and modifying existing peptide leads. Its N-ethyl group provides steric bulk and eliminates the hydrogen bond donor capability of the backbone amide, influencing conformational preferences and increasing resistance to enzymatic degradation. However, the secondary amine and increased steric hindrance present unique challenges in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful synthesis, incorporation, and characterization of peptides containing 3-(Ethylamino)propanoic acid.

Introduction: The Significance of N-Alkylated β-Amino Acids

Peptide-based therapeutics often suffer from poor metabolic stability and limited bioavailability. Two common strategies to overcome these limitations are the introduction of β-amino acids and the N-alkylation of the peptide backbone.

  • β-Amino Acids: The inclusion of β-amino acids, which have an additional carbon in their backbone, leads to the formation of novel, stable secondary structures (e.g., helices, turns, and sheets) not accessible to natural α-peptides.[1] This structural diversity is critical for designing molecules with specific biological activities.

  • N-Alkylation: Replacing the N-H proton with an alkyl group (e.g., methyl, ethyl) sterically shields the adjacent peptide bond from proteolytic enzymes.[2] This modification also removes a hydrogen bond donor, which can disrupt α-helical and β-sheet structures but can also improve cell permeability and target engagement.[2]

3-(Ethylamino)propanoic acid combines both features, making it a powerful tool for generating peptidomimetics with unique structural and pharmacological properties.

The Building Block: Synthesis and Preparation of Fmoc-3-(ethylamino)propanoic acid

While some N-alkylated amino acids are commercially available, Fmoc-3-(ethylamino)propanoic acid is not a standard catalog item. Therefore, its preparation is a necessary first step. The following protocol adapts established methods for N-alkylation and Fmoc protection.[2][3]

Protocol 2.1: Two-Step Synthesis of Fmoc-3-(ethylamino)propanoic acid

This protocol involves the reductive amination of ethyl 3-oxopropanoate followed by Fmoc protection.

Step 1: Synthesis of 3-(Ethylamino)propanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxopropanoate (1 eq.) and ethylamine (1.1 eq., as a solution in THF or ethanol) in methanol.

  • Reductive Amination: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Hydrolysis & Workup: Add 2M NaOH (3 eq.) and stir for 4 hours at room temperature to hydrolyze the ester. Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x) to remove organic impurities.

  • Purification: The product, 3-(Ethylamino)propanoic acid, is in the aqueous layer. It can be isolated via ion-exchange chromatography or used directly in the next step after concentrating the aqueous solution.

Step 2: Fmoc Protection

  • Reaction Setup: Dissolve the crude 3-(Ethylamino)propanoic acid (1 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Fmocylation: Cool the solution to 0°C. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq.) in 1,4-dioxane dropwise.[3]

  • Reaction: Stir the mixture vigorously at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other impurities. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting white solid by flash chromatography or recrystallization.

Characterization: The final product, Fmoc-3-(ethylamino)propanoic acid, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>98%).

Strategic Considerations for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-N-Et-β-Ala-OH is challenging due to the steric hindrance of the N-ethyl group, which significantly slows down the kinetics of the coupling reaction.[4] Careful selection of reagents and optimized conditions are critical for success.

3.1. Causality Behind Reagent Selection: Overcoming Steric Hindrance

Standard coupling reagents like DIC/HOBt are often inefficient for coupling N-alkylated residues. More potent activating agents are required to form the activated ester intermediate at a sufficient rate to drive the reaction to completion.

  • Aminium/Uronium Reagents (HATU, HBTU, HCTU): These are the reagents of choice.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling sterically hindered and N-methylated amino acids.[6][7] It forms a highly reactive OAt-ester intermediate, which reacts more readily with the secondary amine of the growing peptide chain.

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective but can be more expensive.[8]

Recommendation: Use HATU as the primary coupling reagent for incorporating Fmoc-N-Et-β-Ala-OH.

3.2. Coupling Conditions: A Quantitative Approach

To ensure high coupling efficiency, an excess of reagents and extended reaction times are necessary. The following table provides recommended starting conditions for a standard 0.1 mmol scale synthesis.

Reagent/ParameterEquivalents (relative to resin loading)Rationale
Fmoc-N-Et-β-Ala-OH 3 - 5 eq.Drives the reaction equilibrium towards the product.
HATU 2.9 - 4.9 eq. (Slightly less than the amino acid)Ensures efficient activation of the carboxylic acid.[6]
Base (DIPEA or Collidine) 6 - 10 eq.A non-nucleophilic base is required to activate the reagent and neutralize protonated species. Collidine is a weaker, more sterically hindered base that can sometimes reduce racemization, though this is not a concern for the achiral N-Et-β-Ala.[5]
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS that provides good resin swelling and reagent solubility.
Coupling Time 2 - 4 hours (or overnight)Extended time is required to compensate for the slow reaction kinetics.[7]
Double Coupling RecommendedPerforming the coupling step twice ensures the reaction goes to completion, which is critical for overall peptide purity.
3.3. Monitoring the Reaction

The Kaiser test, which detects free primary amines, is not suitable for monitoring the coupling onto an N-alkylated residue or for monitoring the coupling of Fmoc-N-Et-β-Ala-OH itself (as it has a secondary amine). A chloranil or TNBSA test can be used to detect the presence of secondary amines after deprotection, but a negative test after coupling is the most reliable indicator. A small sample of resin can be cleaved and analyzed by LC-MS to confirm successful coupling if issues are suspected.

Detailed Protocols for Peptide Synthesis and Characterization

The following protocols outline the incorporation of Fmoc-N-Et-β-Ala-OH into a peptide sequence on a Rink Amide resin, purification, and characterization.

Workflow for SPPS Incorporation

The diagram below illustrates a single cycle for adding an amino acid during Fmoc-based SPPS. The "Coupling" step should be modified as described in Protocol 4.1 for the incorporation of Fmoc-N-Et-β-Ala-OH.

SPPS_Cycle Start Resin with Free Amine Coupling Couple Fmoc-AA-OH (e.g., with HATU/DIPEA) Start->Coupling Add 3-5 eq. AA 3-5 eq. HATU 6-10 eq. DIPEA Wash_1 Wash (DMF) Coupling->Wash_1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Deprotection Wash_2 Wash (DMF, DCM, MeOH) Deprotection->Wash_2 End Resin with Elongated Chain Wash_2->End End->Coupling Repeat for next cycle

Caption: General workflow for a single Fmoc-SPPS cycle.

Protocol 4.1: SPPS Incorporation of Fmoc-N-Et-β-Ala-OH (0.1 mmol scale)

This protocol assumes the synthesis is proceeding after the deprotection of the previous amino acid, leaving a free secondary or primary amine on the resin.

  • Resin Preparation: Ensure the resin is well-swollen in DMF. After the final wash of the previous deprotection step, drain the solvent from the reaction vessel.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-N-Et-β-Ala-OH (4 eq., ~0.14 g for a 0.1 mmol scale) and HATU (3.9 eq., ~0.15 g) in 2 mL of DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add DIPEA (8 eq., ~0.14 mL) to the reaction vessel.

  • Agitation: Agitate the mixture via nitrogen bubbling or mechanical shaking for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., negative Kaiser test if coupling to a primary amine).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • (Optional but Recommended) Double Coupling: Repeat steps 2-6 to ensure maximum coupling efficiency.

  • Proceed to Next Cycle: After the final wash, proceed with the Fmoc deprotection step for the newly added N-Et-β-Ala residue to continue chain elongation.

Protocol 4.2: Peptide Cleavage and Deprotection

The choice of cleavage cocktail depends on the other amino acids in the sequence. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers are essential to prevent alkylation by carbocations generated from side-chain protecting groups.[9]

Recommended Cleavage Cocktail (Reagent K)

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA) 82.5%Cleaves the peptide from the resin and removes most protecting groups (e.g., Boc, tBu, Pbf).
Phenol 5%Scavenger for carbocations, protects Tyr.
Water 5%Scavenger, aids in hydrolysis.
Thioanisole 5%Scavenger, protects Trp.
1,2-Ethanedithiol (EDT) 2.5%Scavenger, protects Cys and Met.[10]

Cleavage Procedure:

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen for 30 minutes.

  • Cleavage: In a fume hood, add the freshly prepared Reagent K (e.g., 5 mL for a 0.1 mmol synthesis) to the resin.

  • Reaction: Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture into a cold (0°C) solution of diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

Protocol 4.3: Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water, with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA). The exact gradient will depend on the overall hydrophobicity of the peptide.

    • Collect fractions corresponding to the major peak and combine them.

  • Characterization:

    • Analytical RP-HPLC: Analyze the purified fractions to confirm purity (>95%).

    • Mass Spectrometry (LC-MS or MALDI-TOF): Determine the molecular weight of the purified peptide to confirm that it matches the theoretical mass.

Representative Analytical Data

AnalysisExpected Result
Analytical RP-HPLC Single major peak with purity >95% at 220 nm.
LC-MS (ESI) Observed mass [M+H]⁺ should match the calculated average isotopic mass of the target peptide within ±0.5 Da.
Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution
Incomplete Coupling of N-Et-β-Ala 1. Insufficient coupling time. 2. Ineffective coupling reagent. 3. Peptide aggregation on resin.[11]1. Increase coupling time to 4 hours or overnight. 2. Ensure HATU is fresh; perform a double coupling. 3. Use a more polar solvent mixture (e.g., DMF/NMP) or add chaotropic salts.
Deletion Sequence (-N-Et-β-Ala) Complete failure of the coupling step.Re-synthesize the peptide, paying close attention to the coupling protocol for the N-Et-β-Ala residue. Use fresh reagents and perform a double coupling.
Low Yield After Cleavage 1. Incomplete synthesis. 2. Poor peptide solubility in ether.1. Review synthesis monitoring; optimize difficult coupling steps. 2. Use methyl t-butyl ether (MTBE) for precipitation, which can sometimes improve recovery.[10]
References
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • González-Lainez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Yonezawa, Y., et al. (2019). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Scientific Reports. [Link]

  • RSC Publishing. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. [Link]

  • David, O., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters. [Link]

  • Bio-Synthesis Inc. Optimizing Peptide Coupling: Key Techniques. [Link]

  • ResearchGate. (2025). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link]

  • Peptides International. Fmoc-NH-PEG3-Propionic acid. [Link]

  • Google Patents.
  • ResearchGate. (2021). Synthesis of β-amino acid derivatives. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CEM Corporation. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). [Link]

  • ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 3-(Ethylamino)propanoic Acid in the Synthesis of Dipeptide-like Pharmaceutical Intermediates

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(Ethylamino)propanoic acid, a key β-amino acid derivative, in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(Ethylamino)propanoic acid, a key β-amino acid derivative, in the synthesis of pharmaceutical intermediates. We delve into the strategic advantages of this building block, detailing its physicochemical properties and reactive potential. The core of this guide is a detailed, field-proven protocol for a representative application: the amide coupling of 3-(Ethylamino)propanoic acid with an α-amino acid to form a dipeptide-like scaffold. This protocol is designed to be a self-validating system, incorporating in-depth explanations of experimental choices, quality control checkpoints, and troubleshooting strategies to ensure reproducibility and high-purity outcomes.

Introduction: The Versatility of 3-(Ethylamino)propanoic Acid

3-(Ethylamino)propanoic acid, also known as N-Ethyl-β-alanine, is a valuable and versatile building block in medicinal chemistry. Its structure is unique in that it combines the features of a secondary amine and a carboxylic acid, separated by a flexible three-carbon chain.[1] Unlike its α-amino acid counterparts, the β-amino acid structure imparts a distinct conformational flexibility and resistance to enzymatic degradation in resulting peptide chains, making it a desirable component in the design of peptidomimetics and other complex drug molecules.[2]

The ethyl group on the nitrogen atom provides specific steric and electronic properties, influencing the solubility and binding characteristics of the final active pharmaceutical ingredient (API). Its bifunctional nature allows it to act as a molecular linchpin, readily participating in standard peptide coupling reactions to elongate a peptide chain or to introduce a specific side-chain functionality.[3][4][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[1]
Molecular Weight 117.15 g/mol PubChem[6]
CAS Number 10478-41-8BLD Pharm[7]
Appearance White to off-white solid---
Solubility Soluble in water and polar organic solventsCreative Proteomics[8]
Key Reactive Sites and Synthetic Strategy

The synthetic utility of 3-(Ethylamino)propanoic acid is centered on its two primary functional groups: the secondary amine and the carboxylic acid. This allows for two main synthetic approaches:

  • Amine as Nucleophile: The secondary amine can act as a nucleophile, attacking an activated carboxyl group of another molecule to form an amide bond.

  • Carboxylic Acid Activation: The carboxylic acid can be activated using a variety of coupling reagents, making it susceptible to nucleophilic attack by an amine from another molecule.

This dual reactivity is the cornerstone of its use in building complex pharmaceutical intermediates.

cluster_molecule 3-(Ethylamino)propanoic Acid cluster_reactivity Reactive Potential mol C₅H₁₁NO₂ amine Secondary Amine (-NH) nuc Nucleophilic Attack Site (Forms Amide Bond) amine->nuc Acts as Nucleophile acid Carboxylic Acid (-COOH) act Activation Site (Forms Activated Ester) acid->act Can be Activated

Caption: Key reactive functional groups of 3-(Ethylamino)propanoic acid.

Protocol: Synthesis of a Dipeptide-like Intermediate

This section details the synthesis of a representative pharmaceutical intermediate via a standard solution-phase peptide coupling reaction. The chosen example is the coupling of N-Boc-L-alanine with 3-(Ethylamino)propanoic acid methyl ester, followed by ester hydrolysis. This intermediate can serve as a precursor for various bioactive molecules.

Overall Experimental Workflow

The synthesis is a multi-step process requiring careful execution and monitoring at each stage to ensure high yield and purity.

G start Start Materials esterification Step 1: Esterification of 3-(Ethylamino)propanoic Acid start->esterification coupling Step 2: Amide Coupling with N-Boc-L-alanine esterification->coupling workup1 Aqueous Work-up & Purification coupling->workup1 hydrolysis Step 3: Ester Hydrolysis workup1->hydrolysis workup2 Acidification & Product Isolation hydrolysis->workup2 qc Step 4: QC Analysis (NMR, MS, HPLC) workup2->qc end Final Intermediate qc->end

Caption: Multi-step workflow for the synthesis of the dipeptide intermediate.

Step 1: Esterification of 3-(Ethylamino)propanoic Acid

Rationale: The carboxylic acid of 3-(Ethylamino)propanoic acid must be protected, typically as an ester, to prevent it from self-reacting or interfering with the desired amide bond formation in the subsequent step. A methyl ester is chosen for its ease of formation and subsequent removal via hydrolysis.

Materials & Reagents:

ReagentM.W.AmountMolesPurity
3-(Ethylamino)propanoic acid117.155.00 g42.7 mmol>98%
Methanol (Anhydrous)32.04100 mL->99.8%
Thionyl Chloride (SOCl₂)118.973.7 mL51.2 mmol>99%
Diethyl Ether74.12200 mL-Anhydrous

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to prevent premature reaction of thionyl chloride with water.[9]

  • Dissolution: Add 3-(Ethylamino)propanoic acid (5.00 g) to anhydrous methanol (100 mL) in the flask. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction with thionyl chloride.

  • Reagent Addition: Add thionyl chloride (3.7 mL) dropwise to the cooled, stirring solution over 30 minutes using a dropping funnel. Causality Note: Slow addition prevents a rapid temperature increase and potential side reactions. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, methyl 3-(ethylamino)propanoate hydrochloride, can be used in the next step without further purification.

Step 2: Amide Coupling

Rationale: This is the core peptide bond-forming step.[10] A carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is used to activate the carboxylic acid of N-Boc-L-alanine.[9] HOBt (Hydroxybenzotriazole) is added as an additive to suppress racemization and improve coupling efficiency.[11][12] A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction.[10]

Materials & Reagents:

ReagentM.W.AmountMolesPurity
N-Boc-L-alanine189.218.07 g42.7 mmol>99%
Methyl 3-(ethylamino)propanoate HCl167.64(from Step 1)~42.7 mmolCrude
EDC·HCl191.709.80 g51.2 mmol>98%
HOBt·H₂O153.146.95 g51.2 mmol>97%
DIPEA129.2422.2 mL128.1 mmol>99%
Dichloromethane (DCM, Anhydrous)84.93250 mL->99.8%

Procedure:

  • Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve N-Boc-L-alanine (8.07 g) and HOBt·H₂O (6.95 g) in anhydrous DCM (150 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (9.80 g) to the solution in one portion. Stir at 0 °C for 30 minutes to form the active HOBt ester.

  • Amine Addition: In a separate beaker, dissolve the crude methyl 3-(ethylamino)propanoate hydrochloride from Step 1 in DCM (100 mL) and add DIPEA (22.2 mL). Add this solution to the reaction flask dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-18 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Causality Note: The acid wash removes excess DIPEA and unreacted amine. The base wash removes unreacted N-Boc-L-alanine and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the pure protected dipeptide ester.

Step 3 & 4: Hydrolysis and Quality Control

Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the final carboxylic acid intermediate. Rigorous analytical characterization is then performed to confirm the structure and purity.

Procedure (Hydrolysis):

  • Dissolve the purified ester from Step 2 in a mixture of THF:Methanol:Water (2:1:1).

  • Add LiOH·H₂O (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 3-4 with cold 1M HCl. The product should precipitate or can be extracted with ethyl acetate.

  • Dry the combined organic extracts and evaporate the solvent to yield the final product.

Quality Control Data:

AnalysisTechniqueExpected Result
Identity ¹H NMR, ¹³C NMRPeaks corresponding to all protons and carbons in the expected structure.
Molecular Weight LC-MS (ESI+)[M+H]⁺ peak matching the calculated exact mass.
Purity HPLC (>210 nm)>95% purity.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood.[13] Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[13][14]

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.

  • Propanoic Acid Derivatives: Can cause skin and eye irritation or burns.[15][16] Avoid inhalation and direct contact.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix waste streams.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Coupling Step - Incomplete activation of the carboxylic acid.- Moisture in the reaction.- Steric hindrance.- Increase equivalents of coupling reagents (EDC/HOBt) to 1.5 eq.- Ensure all glassware and solvents are scrupulously dry.[9]- Extend reaction time to 24-48 hours.
Multiple Spots on TLC (Side Products) - Formation of N-acylurea byproduct.- Racemization of the α-amino acid.- Ensure HOBt is used; it minimizes N-acylurea formation.[10]- Maintain low temperatures (0 °C) during the activation and amine addition steps.
Incomplete Hydrolysis - Insufficient base or reaction time.- Increase equivalents of LiOH to 2.0-2.5 eq.- Gently warm the reaction mixture to 30-40 °C if necessary.

References

  • Chemsrc. (2025, August 26). 3-(Methylamino)propanoic Acid | CAS#:2679-14-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 142286810, 3-(Ethylamino)propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12227201, 3-(Ethylamino)propanoic acid. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • Organic Syntheses. (2018). Procedure. Retrieved from [Link]

  • Zarei, O., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

  • Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. Retrieved from [Link]

  • Google Patents. (2021). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
  • Tiedje, K. E., et al. (2010). Beta-alanine as a small molecule neurotransmitter. PubMed. Retrieved from [Link]

  • ACS Publications. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. Retrieved from [Link]

  • 3-THIOPROPIONIC ACID. (n.d.). Retrieved from [Link]

  • MDPI. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Retrieved from [Link]

Sources

Method

Application Note: One-Pot Synthesis of 3-(Ethylamino)propanoic Acid via Aqueous Aza-Michael Addition

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Peptidomimetic building blocks, pharmaceutical intermediates, and functional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Peptidomimetic building blocks, pharmaceutical intermediates, and functional polymers.

Introduction & Mechanistic Overview

The synthesis of 3-(ethylamino)propanoic acid (also known as N-ethyl-


-alanine) is a fundamental transformation in the preparation of non-natural amino acids, peptidomimetics, and biocompatible polymers. The most atom-economical route to this compound is the aza-Michael addition  of ethylamine across the activated double bond of acrylic acid [1].

While conceptually straightforward, the practical execution of this one-pot synthesis presents several chemical engineering challenges:

  • Thermal Runaway & Polymerization: The initial contact between ethylamine and acrylic acid triggers an instantaneous, highly exothermic acid-base neutralization. If uncontrolled, this exotherm induces the spontaneous auto-polymerization of acrylic acid.

  • Over-alkylation: The resulting secondary amine product is highly nucleophilic and can undergo a subsequent Michael addition with another equivalent of acrylic acid, yielding the bis-alkylated byproduct, 3,3'-(ethylazanediyl)dipropanoic acid.

To circumvent these issues, this protocol leverages a water-mediated, amine-excess strategy . Water is not merely a benign solvent; it actively participates in the transition state. An aqueous hydrogen-bonding network stabilizes the zwitterionic intermediate, significantly accelerating the C–N bond formation rate compared to traditional organic solvents [2].

ReactionMechanism EA Ethylamine (Nucleophile) Salt Ammonium Carboxylate Salt (Intermediate) EA->Salt Acid-Base Neutralization AA Acrylic Acid (Michael Acceptor) AA->Salt Exothermic Addition Product 3-(Ethylamino)propanoic acid (Target Mono-adduct) Salt->Product Heat 70°C (Aza-Michael) Byproduct Bis-alkylated Byproduct Product->Byproduct Excess AA (Over-alkylation)

Reaction pathway of the aza-Michael addition highlighting intermediate salt formation.

Materials and Reagents

Note: Ethylamine is a gas at standard conditions (bp 16.6 °C). For bench-scale synthesis, utilizing a commercially available aqueous solution is critical for accurate dosing and maintaining the aqueous catalytic network.

ReagentRoleEquivalentsAmount (Scale: 100 mmol)Notes
Ethylamine (70 wt% in

)
Nucleophile / Base3.0 eq19.3 g (approx. 24 mL)Excess required to prevent bis-alkylation.
Acrylic Acid (Glacial)Michael Acceptor1.0 eq7.21 g (approx. 6.8 mL)Must contain MEHQ inhibitor to prevent polymerization.
Deionized Water Solvent / Catalyst-10 mLEnhances H-bonding transition state stabilization.
Absolute Ethanol Crystallization Solvent-As neededUsed for final trituration/purification.

Experimental Workflow & Protocol

The following self-validating protocol is designed to maximize the yield of the mono-alkylated product while ensuring process safety.

ExperimentalWorkflow Step1 Step 1: Preparation Chill Aqueous Ethylamine (0-5 °C) Step2 Step 2: Reagent Addition Dropwise addition of Acrylic Acid Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 70-80 °C for 4-6 h Step2->Step3 Step4 Step 4: Concentration Vacuum distillation of solvent Step3->Step4 Step5 Step 5: Purification Recrystallization (Ethanol/Acetone) Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of 3-(ethylamino)propanoic acid.

Step-by-Step Methodology

Step 1: Reactor Setup & Cooling

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Charge the flask with 19.3 g of Ethylamine (70 wt% aqueous solution) and 10 mL of deionized water.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality Check: Cooling is mandatory. Ethylamine is highly volatile; failure to cool the system will result in the loss of stoichiometric equivalents and a dangerous buildup of pressure.

Step 2: Controlled Addition (Salt Formation)

  • Charge the dropping funnel with 7.21 g of glacial Acrylic Acid.

  • Begin vigorous stirring. Add the acrylic acid dropwise over a period of 30–45 minutes.

  • Critical Parameter: Monitor the internal thermometer. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C. Causality Check: Adding the acid to the amine (rather than amine to acid) ensures the amine is always in massive stoichiometric excess during the mixing phase, kinetically suppressing bis-alkylation. The temperature control prevents the exothermic acid-base neutralization from triggering acrylic acid polymerization.

Step 3: Thermal Activation (Aza-Michael Addition)

  • Once addition is complete, remove the ice-water bath.

  • Replace the dropping funnel with a reflux condenser.

  • Heat the reaction mixture to an internal temperature of 70–75 °C using an oil bath or heating mantle. Maintain for 4 to 6 hours. Causality Check: The room-temperature product is merely the ethylammonium acrylate salt. Covalent C–N bond formation requires thermal activation to overcome the activation energy barrier of the transition state.

Step 4: Concentration & Amine Recovery

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a rotary evaporator. Remove the water and the excess unreacted ethylamine under reduced pressure (40–50 °C bath temperature, 10–20 mbar).

  • Continue evaporation until a highly viscous, pale-yellow syrup is obtained.

Step 5: Purification & Crystallization

  • Add 15 mL of ice-cold absolute ethanol (or an ethanol/acetone mixture) to the viscous syrup and triturate vigorously with a glass rod.

  • The product will begin to precipitate as a white crystalline solid.

  • Filter the solid under vacuum using a Büchner funnel, wash with 5 mL of cold acetone, and dry under high vacuum overnight.

Process Optimization & Quantitative Data

To validate the experimental choices made in this protocol, our application lab evaluated the impact of solvent and stoichiometry on the reaction yield. The data below demonstrates why an aqueous medium and a 3:1 amine-to-acid ratio are required.

Table 1: Effect of Reaction Conditions on Yield and Selectivity

Solvent MediumEquivalents (EA : AA)Temp (°C)Time (h)Mono-adduct Yield (%)Bis-adduct Yield (%)
Water (Optimized) 3.0 : 1.0 75 4 92% < 2%
Water1.1 : 1.075465%28%
Dichloromethane (DCM)3.0 : 1.040 (reflux)2445%< 2%
Solvent-Free (Neat)3.0 : 1.075471%8%

Analysis: Reducing the amine excess (Row 2) drastically increases the formation of the unwanted bis-alkylated byproduct. Switching to an organic solvent like DCM (Row 3) removes the aqueous hydrogen-bonding network, severely retarding the reaction rate and resulting in poor conversion even after 24 hours [2].

Analytical Characterization

To ensure the integrity of the synthesized 3-(ethylamino)propanoic acid, verify the product against the following expected spectral data:

  • Appearance: White crystalline powder.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    3.15 (t, J = 6.8 Hz, 2H, -CH
    
    
    -NH-), 3.02 (q, J = 7.2 Hz, 2H, CH
    
    
    -CH
    
    
    -NH-), 2.45 (t, J = 6.8 Hz, 2H, -CH
    
    
    -COOH), 1.21 (t, J = 7.2 Hz, 3H, -CH
    
    
    ).
  • ESI-MS (m/z): Calculated for

    
    
    
    
    
    : 118.08; Found: 118.1.

References

  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. URL:[Link]

  • Ranu, B. C., & Banerjee, S. (2007). Significant rate acceleration of the aza-Michael reaction in water. Tetrahedron Letters, 48(1), 141-143. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Ethylamine Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve one of the most common b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve one of the most common bottlenecks in organic synthesis: the removal of unreacted ethylamine.

Ethylamine (CH₃CH₂NH₂) is a highly reactive, volatile primary aliphatic amine widely used as a nucleophile in amide couplings and API synthesis[1]. Because it is often used in stoichiometric excess to drive reactions to completion, isolating your target compound requires exploiting ethylamine's specific physicochemical properties. This guide provides field-proven, mechanistically grounded protocols to ensure high-purity product recovery.

Physicochemical Properties & Purification Logic

Understanding the physical properties of ethylamine is the foundation of any self-validating purification strategy. We exploit these exact metrics to force the separation of the amine from your target compound.

PropertyValueCausality in Purification Strategy
Boiling Point 16.6 °CHighly volatile. Can be removed via direct evaporation or vacuum distillation if the target product has a significantly higher boiling point[2].
pKa (Conjugate Acid) ~10.8Strongly basic. Readily protonated by dilute acids (e.g., HCl) to form water-soluble ethylammonium salts, enabling biphasic liquid-liquid extraction[2].
Water Solubility MiscibleHighly hydrophilic. Easily washed into aqueous layers during workups, leaving hydrophobic products in the organic phase[1].
Nucleophilicity HighReacts rapidly with electrophilic scavenger resins (e.g., isocyanates, aldehydes) for solid-phase covalent capture[3].
Purification Workflow Diagram

Use the logical decision tree below to determine the optimal purification technique based on the stability and chemical nature of your target product.

PurificationWorkflow Start Crude Reaction Mixture (Contains Unreacted Ethylamine) VolatileCheck Is the target product volatile or heat-sensitive? Start->VolatileCheck Evaporation Direct Evaporation / Nitrogen Sparging VolatileCheck->Evaporation No (High BP Product) BasicCheck Is the target product basic or acid-sensitive? VolatileCheck->BasicCheck Yes AcidWorkup Acidic Aqueous Workup (Dilute HCl Wash) BasicCheck->AcidWorkup No (Neutral Product) ResinScavenger Polymer-Supported Scavenger Resins BasicCheck->ResinScavenger Yes (Basic Product)

Decision workflow for selecting ethylamine purification techniques based on target product properties.

Troubleshooting Guide: Resolving Unreacted Ethylamine Contamination

Scenario 1: The target product is non-volatile, but residual ethylamine is detected. Solution: Direct Evaporation / Vacuum Stripping Causality: Ethylamine is a gas at room temperature (BP 16.6 °C)[2]. By applying reduced pressure or a nitrogen stream, the thermodynamic equilibrium is driven entirely toward the vapor phase, stripping the unreacted amine from non-volatile products without the need for aqueous workups. Methodology:

  • Transfer the crude reaction mixture to a round-bottom flask (ensure the flask is no more than half full to prevent bumping).

  • Attach the flask to a rotary evaporator equipped with a dry ice/acetone cold trap to safely condense the volatile amine.

  • Apply a mild vacuum (e.g., 100-200 mbar) at a bath temperature of 25-30 °C.

  • Gradually decrease the pressure to <10 mbar to remove residual traces.

  • Self-Validating Step: Re-dissolve the residue in a small amount of non-polar solvent and test the headspace with damp pH paper. A lack of basic color change (blue/purple) confirms complete removal.

Scenario 2: The target product is neutral, but ethylamine is co-eluting during chromatography. Solution: Acidic Aqueous Workup (Liquid-Liquid Extraction) Causality: For neutral target products, exploiting the basicity of ethylamine (pKa ~10.8) is highly effective. Washing the organic mixture with a dilute acid protonates ethylamine, drastically shifting its partition coefficient into the aqueous phase[4]. Methodology:

  • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The protonated ethylammonium chloride will reside in the aqueous layer.

  • Drain the aqueous layer. Wash the organic layer once more with 1M HCl, followed by saturated aqueous NaHCO₃ (to neutralize residual acid), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validating Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot indicates the primary amine has been successfully extracted.

Scenario 3: The target product is acid-sensitive or basic, causing yield loss during aqueous workups. Solution: Polymer-Supported Scavenger Resins Causality: When the target product is basic (e.g., a secondary or tertiary amine) or acid-sensitive, aqueous acidic workups will ruin the yield. Scavenger resins, such as polystyrene-bound isocyanate (PS-Isocyanate), act via a solid-phase covalent capture mechanism. The electrophilic resin reacts exclusively with the nucleophilic primary amine, tethering it to the solid support for easy removal by simple filtration[5]. Methodology:

  • To the crude reaction mixture (in a solvent like DCM or THF), add 2 to 4 equivalents of PS-Isocyanate resin relative to the estimated unreacted ethylamine[3].

  • Agitate the mixture gently on an orbital shaker at room temperature for 1-4 hours. (Note: Avoid magnetic stirring, which can mechanically grind and degrade the polymer beads).

  • Self-Validating Step: Analyze an aliquot of the supernatant via LC-MS. The disappearance of the ethylamine peak confirms the scavenging is complete.

  • Filter the mixture through a sintered glass funnel (porosity 3 or 4).

  • Wash the resin bed with a small volume of the reaction solvent to recover any trapped product. Concentrate the combined filtrate.

Frequently Asked Questions (FAQs)

Q: My target product is a secondary amine. How can I selectively remove unreacted ethylamine without losing my product? A: Use PS-Benzaldehyde scavenger resin instead of PS-Isocyanate. Aldehyde resins react selectively with primary amines (like ethylamine) to form imines, leaving secondary and tertiary amines untouched in the solution[6].

Q: I am experiencing stubborn emulsions during the acidic aqueous workup. How do I resolve this? A: Emulsions often occur due to the formation of amphiphilic byproducts or fine particulates. To break the emulsion, increase the ionic strength of the aqueous layer by adding solid NaCl (brine). If the emulsion persists, vacuum-filter the entire biphasic mixture through a thin pad of Celite to remove the stabilizing particulates, then return the filtrate to the separatory funnel.

Q: Can I use cation-exchange chromatography to remove ethylamine? A: Yes. Strong cation exchange (SCX) columns, such as silica-bound toluenesulfonic acid (Si-TsOH), can trap basic amines. You load the mixture onto the column; neutral products elute in the flow-through, while ethylamine is retained. This is highly effective for synthesizing amides[6] or amino acid derivatives like theanine[7].

References

1.[1] Ethylamine - Grokipedia. Source: grokipedia.com. URL: 2.[2] Ethylamine | C2H5NH2 | CID 6341 - PubChem. Source: nih.gov. URL: 3.[3] How to remove unreacted 2-aminopyridine from product - Benchchem. Source: benchchem.com. URL: 4.[4] N-Ethylacetamide | 625-50-3 - Benchchem. Source: benchchem.com. URL: 5.[5] strategies in organic synthesis - Wipf Group - University of Pittsburgh. Source: pitt.edu. URL: 6.[6] ISOLUTE® Si-TsOH (SCX-3). Source: biotage.co.jp. URL: 7.[7] D-Theanine | 5822-62-8 - Benchchem. Source: benchchem.com. URL:

Sources

Optimization

Minimizing dialkylation byproducts in 3-(Ethylamino)propanoic acid synthesis

A Guide to Minimizing Dialkylation Byproducts for Researchers, Scientists, and Drug Development Professionals. Understanding the Challenge: Mono- versus Dialkylation The synthesis of 3-(ethylamino)propanoic acid is most...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Dialkylation Byproducts for Researchers, Scientists, and Drug Development Professionals.

Understanding the Challenge: Mono- versus Dialkylation

The synthesis of 3-(ethylamino)propanoic acid is most commonly achieved through an aza-Michael addition of ethylamine to an acrylic acid derivative, typically an acrylate ester followed by hydrolysis. While this reaction is efficient, a common side reaction is the addition of a second molecule of the acrylate to the newly formed secondary amine, leading to the dialkylation byproduct, N,N-diethyl-β-alanine. The primary amine (ethylamine) is generally more reactive than the secondary amine product, but under certain conditions, the secondary amine can compete as a nucleophile, leading to the undesired dialkylation.

aza_michael_addition Ethylamine Ethylamine (Primary Amine) Monoalkylation 3-(Ethylamino)propanoate (Desired Product) Ethylamine->Monoalkylation 1st Michael Addition (Fast) Acrylic_Ester Acrylic Acid Ester (Michael Acceptor) Acrylic_Ester->Monoalkylation Dialkylation N,N-Diethyl-β-alaninate (Biproduct) Acrylic_Ester->Dialkylation Monoalkylation->Dialkylation

Caption: Competing reaction pathways in the synthesis of 3-(ethylamino)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dialkylation in the synthesis of 3-(ethylamino)propanoic acid?

Dialkylation occurs when the desired product, 3-(ethylamino)propanoic acid (or its ester precursor), which is a secondary amine, acts as a nucleophile and reacts with another molecule of the acrylic acid derivative. This is a competing aza-Michael addition reaction. While the primary amine (ethylamine) is generally more reactive, factors such as high temperatures, prolonged reaction times, and an unfavorable stoichiometric ratio of reactants can promote the formation of the dialkylated byproduct.[1][2]

Q2: How does the stoichiometry of the reactants affect the level of dialkylation?

The molar ratio of ethylamine to the acrylic acid derivative is a critical parameter. Using a molar excess of ethylamine can significantly suppress dialkylation by increasing the probability of the acrylic acid derivative reacting with the primary amine rather than the secondary amine product. A common starting point is to use a 1.5 to 2-fold excess of ethylamine.

Q3: Can the reaction temperature be used to control dialkylation?

Yes, lower reaction temperatures generally favor monoalkylation. The activation energy for the second Michael addition (dialkylation) is often higher than that for the first. By conducting the reaction at reduced temperatures (e.g., 0-10 °C), the rate of the undesired second addition can be significantly slowed down relative to the desired first addition.[3]

Q4: Are there any catalysts that can selectively promote monoalkylation?

Several catalysts have been shown to promote the selective mono-addition in aza-Michael reactions. Acidic alumina, used as a heterogeneous catalyst under solvent-free conditions, has been reported to give high yields of the mono-adduct.[1] Ceric Ammonium Nitrate (CAN) has also been demonstrated to be an effective catalyst for this transformation, particularly in aqueous media.[4]

Q5: What analytical techniques are best for monitoring the reaction and quantifying the mono- and dialkylation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the progress of the reaction and quantifying the relative amounts of the starting materials, the desired mono-alkylated product, and the dialkylated byproduct.[5] For more sensitive and definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of dialkylation byproduct observed. - Incorrect stoichiometry: Insufficient excess of ethylamine. - High reaction temperature: Promotes the second Michael addition. - Prolonged reaction time: Allows for the slower dialkylation to occur to a greater extent.- Increase the molar excess of ethylamine to 2-3 equivalents. - Lower the reaction temperature to 0-5 °C. - Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting acrylate is consumed.
Reaction is slow or does not go to completion. - Low reaction temperature: May significantly reduce the rate of the desired reaction. - Insufficient catalyst (if used). - Poor quality of reagents. - Gradually increase the temperature to room temperature after an initial period at low temperature. - If using a catalyst like acidic alumina, ensure it is properly activated and used in the recommended amount. - Use freshly distilled or high-purity reagents.
Difficulty in separating the mono- and dialkylated products. - Similar polarities of the two products. - Products are oils and difficult to crystallize. - Chromatography: Use column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of methanol in dichloromethane). - Crystallization: Attempt to form a salt of the desired product (e.g., hydrochloride or oxalate salt) which may have different crystallization properties than the salt of the byproduct.[7]

Experimental Protocol: Synthesis of 3-(Ethylamino)propanoic Acid with Minimized Dialkylation

This protocol is designed to favor the formation of the mono-alkylated product through careful control of stoichiometry and temperature.

Step 1: Aza-Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2.0 equivalents) in a suitable solvent such as methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acrylate: Add methyl acrylate or ethyl acrylate (1.0 equivalent) dropwise to the stirred ethylamine solution over a period of 30-60 minutes, ensuring the temperature is maintained at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting acrylate is consumed, quench the reaction by adding a small amount of water. Remove the excess ethylamine and the solvent under reduced pressure. The resulting crude product is the ester of 3-(ethylamino)propanoic acid.

Step 2: Hydrolysis

  • Saponification: Dissolve the crude ester from Step 1 in a mixture of water and a co-solvent like methanol or THF. Add sodium hydroxide or lithium hydroxide (1.1-1.5 equivalents) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester is no longer detectable.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to the isoelectric point (around pH 6-7) with hydrochloric acid. The product, 3-(ethylamino)propanoic acid, may precipitate out of the solution. If not, concentrate the solution under reduced pressure. The product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

protocol_workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis Setup 1. Dissolve Ethylamine (2 eq.) in Solvent at 0°C Addition 2. Add Acrylate Ester (1 eq.) dropwise at 0-5°C Setup->Addition Monitor1 3. Monitor by TLC/HPLC Addition->Monitor1 Workup1 4. Quench and Concentrate Monitor1->Workup1 Sapon 1. Dissolve Ester and Add Base (NaOH/LiOH) Workup1->Sapon Crude Ester Monitor2 2. Monitor by TLC/HPLC Sapon->Monitor2 Isolate 3. Acidify and Isolate Product Monitor2->Isolate

Sources

Troubleshooting

Technical Support Center: Stabilization of 3-(Ethylamino)propanoic Acid Salts

Case ID: T-EAPA-001 Status: Open Priority: Critical (Material Instability) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Executive Summary You are encountering hygroscopicity issues wi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-EAPA-001 Status: Open Priority: Critical (Material Instability) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

You are encountering hygroscopicity issues with 3-(Ethylamino)propanoic acid salts (N-ethyl-β-alanine). This is a predictable challenge. Small, secondary amino acid derivatives possess high polarity and high hydrogen-bonding potential. When paired with small, high-charge-density counter-ions (like Chloride), the resulting crystal lattice energy is often insufficient to overcome the hydration energy provided by atmospheric moisture.

This guide provides a root-cause analysis and a two-tiered remediation strategy: Chemical Engineering (modifying the salt form) and Process Engineering (handling protocols).

Module 1: Diagnostic & Root Cause Analysis

Before attempting a fix, we must distinguish between surface adsorption (reversible) and deliquescence (phase change).

The Hygroscopicity Mechanism

For 3-(Ethylamino)propanoic acid salts, the drive to absorb water is governed by the competition between Lattice Energy (


)  and Solvation Enthalpy (

)
.
  • The Problem: The HCl salt of this amine creates a lattice that is "loosely packed" due to the flexible ethyl chain and the zwitterionic potential. Water molecules can easily intercalate, breaking the lattice and dissolving the salt into a saturated solution (deliquescence).

  • The Metric: The Critical Relative Humidity (CRH) .[1][2] This is the %RH of the atmosphere above which the solid will spontaneously absorb water to form a solution.[2]

    • Rule of Thumb: If your facility RH > Salt CRH, the material will turn to oil.

Visualizing the Failure Mode

HygroscopicityMechanism Start Solid Salt Exposure (Atmospheric Moisture) Adsorption Surface Adsorption (Physisorption) Start->Adsorption Low RH Absorbtion Bulk Absorption (Lattice Expansion) Adsorption->Absorbtion RH > Critical Point Deliquescence Deliquescence (Liquid Phase Formation) Absorbtion->Deliquescence High Solubility Salts (e.g., HCl) Hydrate Stoichiometric Hydrate (Stable Crystal Form) Absorbtion->Hydrate Stable Lattice Formation (Ideal Outcome)

Figure 1: Pathway of moisture interaction.[3] Your goal is to engineer the salt to follow the green path (Stable Hydrate) or remain at the yellow node (Surface Adsorption), avoiding the black node (Deliquescence).

Module 2: Chemical Engineering (Salt Selection)

If the HCl salt is unmanageable (turning to oil/gum), you must switch the counter-ion. For a secondary amine like 3-(Ethylamino)propanoic acid, we target counter-ions that increase lipophilicity and lattice packing efficiency.

Counter-ion Selection Matrix
Counter-ion ClassSpecific AnionRationale for UseExpected Outcome
Halides (Current) Chloride (

)
High charge density, high solubility.High Risk: Likely deliquescent.
Sulfonates Tosylate (

)
Large, planar, lipophilic aromatic ring.High Stability: Increases lattice energy via

stacking.
Sulfonates Mesylate (

)
Methyl group adds bulk but remains polar.Moderate: Often forms stable hydrates.
Dicarboxylates Fumarate (

)
Rigid, symmetric structure.High Stability: Excellent hydrogen bond networking; often non-hygroscopic.
Dicarboxylates Succinate (

)
Flexible chain.Moderate: Good solubility, but lower melting point than fumarate.
Protocol: The "Golden Rule" Salt Screen

Do not screen 20 salts blindly. Focus on these three high-probability candidates.

  • Preparation: Dissolve free base 3-(Ethylamino)propanoic acid in Ethanol/EtOAc (1:1) .

  • Addition: Add acid (Tosylate, Fumaric, Succinic) at 1:1 molar equivalent .

  • Crystallization:

    • Slow Evaporation: Allow solvent to evaporate at RT.

    • Anti-solvent: If oil forms, add MTBE or Heptane dropwise to induce precipitation.

  • Evaluation: Expose solids to 60% RH for 24 hours. If it remains a flowable powder, proceed to development.

Module 3: Process Engineering (Handling & Analysis)

Even with a better salt, handling requires strict environmental control until the formulation stage.

SOP: Dynamic Vapor Sorption (DVS) Analysis

Use this protocol to determine the CRH of your material.

Objective: Define the safe humidity window for handling.

  • Sample Prep: Load 5–10 mg of salt into the DVS quartz pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 mins to establish dry mass (

    
    ).
    
  • Sorption Scan:

    • Temperature: 25°C.

    • Ramp: 0% to 90% RH in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Ramp back down 90% to 0% RH.

  • Analysis:

    • Plot Mass Change (%) vs. %RH .

    • Identify the inflection point where mass increases exponentially. This is your CRH.

Workflow: Handling Hygroscopic Salts

HandlingWorkflow cluster_zone Critical Control Zone (RH < 30%) Synthesis Synthesis/Isolation (Inert Atmosphere) Filter Filtration (Schlenk Frit / N2 Pressure) Synthesis->Filter Avoid Air Dry Drying (Vac Oven < 40°C, P2O5 Trap) Filter->Dry Rapid Transfer Store Storage (Double Bag + Desiccant) Dry->Store Seal Immediately Weigh Weighing (Glovebox / Humidity < 20%) Store->Weigh Use

Figure 2: Operational workflow for handling Class III/IV hygroscopic materials. Note the critical control zone where exposure to ambient air must be zero.

Module 4: Frequently Asked Questions (Troubleshooting)

Q: My sample turned into a sticky gum during filtration. Can I save it? A: This is likely "oiling out" due to moisture absorption depressing the melting point.

  • Fix: Redissolve the gum in absolute ethanol. Add a non-polar anti-solvent (like Diethyl Ether or MTBE) and scratch the flask walls to induce nucleation. If it remains oily, cool to -20°C.

Q: The HCl salt is required for biological reasons. How do I handle it? A: If you cannot change the salt:

  • Lyophilization: Freeze-dry the salt instead of rotary evaporation to create a porous cake (though this is high surface area, so handle fast).

  • Excipient Shielding: Co-process with Mannitol or Fumed Silica (1:1 ratio) during the final isolation step. The silica acts as a "moisture sink," protecting the amine salt.

Q: Why does the melting point fluctuate? A: Hygroscopic salts often form variable hydrates. A melting point depression of 10-20°C usually indicates water uptake. Always dry the sample at 40°C under vacuum (with


) for 4 hours immediately before melting point analysis.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • ASTM International. (2020). ASTM E2551 - 20 Standard Test Method for Humidity Calibration (or Conformation) of Humidity Generators for Use with Thermogravimetric Analyzers. Link (Basis for DVS protocols).

  • Newman, A. (2013). Pharmaceutical Salt Formation for the Non-Chemist. Pre-formulation Scientist Guide.
  • PubChem. (2025). 3-(Ethylamino)propanoic acid Compound Summary. National Library of Medicine. Link (Chemical structure and basic properties verification).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(Ethylamino)propanoic Acid

Core Diagnostic: Why Won't It Dissolve? The Short Answer: You are fighting thermodynamics.

Author: BenchChem Technical Support Team. Date: March 2026

Core Diagnostic: Why Won't It Dissolve?

The Short Answer: You are fighting thermodynamics. 3-(Ethylamino)propanoic acid (also known as


-ethyl-

-alanine) is not a simple organic molecule; in neutral conditions, it exists primarily as a zwitterion (inner salt).

The Mechanism: Unlike uncharged organic molecules held together by weak Van der Waals forces, this compound forms a crystal lattice stabilized by strong electrostatic interactions between the ammonium cation (


) and the carboxylate anion (

).

Standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexanes lack the dielectric constant required to shield these charges and disrupt the lattice energy.
Solubility Landscape
Solvent ClassRepresentative SolventsSolubility StatusWhy?
Non-Polar Hexane, Toluene, Et2OInsoluble Cannot overcome ionic lattice energy.
Polar Aprotic DCM, THF, EtOAcPoor/Insoluble Insufficient polarity to solvate zwitterion.
Polar Aprotic (High Dielectric) DMSO, DMF, NMPSoluble High dipole moment stabilizes charges.
Polar Protic Water, Methanol, EthanolSoluble H-bonding capability solvates ions effectively.
Fluorinated HFIP, TFEHighly Soluble Strong H-bond donor disrupts aggregation.

Troubleshooting Guides & FAQs

Scenario A: "I need to dissolve it for a chemical reaction (coupling/modification)."

Q: DCM and THF are my standard solvents. Why are they failing, and what is the alternative? A: DCM and THF cannot solvate the zwitterionic charges.

  • Immediate Fix: Switch to DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) . These are the industry standards for amino acid chemistry.

  • Workaround for DCM: If you must use DCM (e.g., for a specific catalyst), you must use a "Solubility Modifier." Add 10-20% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are "magic solvents" for peptides and amino acids, disrupting hydrogen bond networks and solubilizing the zwitterion into DCM.

Q: Can I just add base to make it soluble? A: Adding a base (like Triethylamine, TEA) deprotonates the ammonium (





), leaving you with an anionic carboxylate salt (


).
  • Result: This salt is often more soluble in organics than the zwitterion, but it is still ionic. It may dissolve in DCM/MeOH mixtures but will likely remain insoluble in pure ether or hexane.

  • Better Strategy: Protect the amine (Boc/Cbz) or esterify the acid. Uncharged derivatives will dissolve easily in standard organics.

Scenario B: "I am trying to extract it from water, but it stays in the aqueous layer."

Q: I adjusted the pH to neutral, but it won't extract into EtOAc. Why? A: At neutral pH, the molecule is at its Isoelectric Point (pI) . While net neutral, it is maximally zwitterionic and most insoluble in organics.

  • Acidic pH (pH < 3): Species is Cationic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Water soluble.
    
  • Basic pH (pH > 10): Species is Anionic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Water soluble.
    
  • Neutral pH (pH ~6-7): Species is Zwitterionic (

    
    ). Water soluble (usually) but organic insoluble.
    

Protocol: The "Ion-Pairing" Extraction To extract a zwitterion, you must mask the charge using a hydrophobic counter-ion.

  • Acidify the aqueous layer with HCl to pH ~2.

  • Add a lipophilic counter-ion source, such as Sodium Dodecyl Sulfate (SDS) or use a sulfonic acid like p-Toluenesulfonic acid (pTsOH) if isolating as a salt.

  • Extract with a polar organic solvent mixture: DCM:Isopropanol (3:1) .

    • Note: Simple EtOAc extraction will fail. The 3:1 DCM:IPA mixture is standard for extracting polar metabolites.

Scenario C: "I need to analyze it by NMR or LCMS."

Q: It precipitates in my NMR tube (CDCl3). A: Do not use pure CDCl3.

  • Option 1: Use D2O (Simplest, but no NH protons visible).

  • Option 2: Use DMSO-d6 (Good solubility, NH protons visible).

  • Option 3: If CDCl3 is required, add 5-10% TFA-d (Trifluoroacetic acid-d) or CD3OD . The acid breaks the zwitterion, and methanol improves polarity.

Visualizing the Solubility Mechanism

The following diagram illustrates the equilibrium states of 3-(Ethylamino)propanoic acid and how pH manipulation alters solubility.

SolubilityLandscape cluster_solvents Solvent Modifiers for Zwitterion Cation Cationic Form (pH < pKa1) Soluble in: Water Insoluble in: Organics Zwitterion Zwitterion (pI) (Neutral pH) Lattice Energy High Insoluble in: DCM, EtOAc Soluble in: Water, MeOH Cation->Zwitterion Add Base Zwitterion->Cation Add Acid Anion Anionic Form (pH > pKa2) Soluble in: Water Insoluble in: Organics Zwitterion->Anion Add Base Deriv Derivatization (Ester/Amide) Removes Charge Zwitterion->Deriv Protection Group (e.g., Boc, Et-Ester) Anion->Zwitterion Add Acid OrganicSol Organic Soluble (DCM, EtOAc, Etc.) Deriv->OrganicSol High Solubility HFIP HFIP / TFE (Disrupts H-Bonds) HFIP->Zwitterion Solubilizes DMSO DMSO / DMF (High Dielectric) DMSO->Zwitterion Solubilizes

Caption: Solubility landscape of 3-(Ethylamino)propanoic acid showing the dependence of solubility on pH state and the necessity of derivatization or specific solvents for organic solubility.

Detailed Protocols

Protocol 1: Synthesis of the Hydrochloride Salt (Organic Soluble Variant)

If you cannot use the zwitterion, converting it to the HCl salt often improves handling, although it remains polar.

  • Dissolve 3-(Ethylamino)propanoic acid in a minimum volume of Water or Methanol.

  • Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.

  • Evaporate to dryness.

  • Triturate the residue with Diethyl Ether to remove excess HCl/impurities.

  • Result: The hydrochloride salt (

    
    ).
    
    • Solubility: Improved in lower alcohols (EtOH, IPA) and polar organic mixtures (DCM/MeOH).[1]

Protocol 2: Silylation for GC-MS or Non-Polar Dissolution

To dissolve the compound in Hexane or DCM for analysis or specific reactions, use silylation.

  • Place 5-10 mg of dry 3-(Ethylamino)propanoic acid in a vial.

  • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Add 100 µL of Pyridine or Acetonitrile .

  • Heat at 60-70°C for 30 minutes.

  • Result: The TMS-derivative is non-polar, volatile, and fully soluble in Hexane, DCM, and Chloroform.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12227201, 3-(Ethylamino)propanoic acid. Retrieved from [Link]

  • ResearchGate (2020). Discussion on Desalting and Extracting Zwitterions. Retrieved from [Link]

  • NIST Chemistry WebBook. Propanoic acid, 3-(ethylamino)- Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Exotherms in Ethylamine Addition to Acrylates

A Guide for Researchers, Scientists, and Drug Development Professionals The aza-Michael addition of ethylamine to acrylates is a widely utilized and powerful reaction in organic synthesis, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The aza-Michael addition of ethylamine to acrylates is a widely utilized and powerful reaction in organic synthesis, particularly in the development of pharmaceutical intermediates and polymer chemistry.[1] However, the inherent exothermic nature of this reaction presents significant challenges, especially during scale-up. Uncontrolled exotherms can lead to thermal runaway, a dangerous situation characterized by a rapid and accelerating increase in temperature and pressure.[2][3] This can result in side reactions, product degradation, and, in severe cases, catastrophic equipment failure.[4]

This technical support center provides a comprehensive guide to understanding and mitigating the risks associated with exothermic reactions during the addition of ethylamine to acrylates. It is designed to offer practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: Why is the addition of ethylamine to acrylates so exothermic?

The reaction between ethylamine (a primary amine) and an acrylate is a classic example of an aza-Michael addition.[5] This reaction is highly favorable thermodynamically due to the formation of a stable carbon-nitrogen bond. The significant release of energy (enthalpy of reaction) is what makes the process exothermic. The polymerization of acrylic monomers, a potential side reaction, is also a highly exothermic process, releasing approximately 56 kJ/mol for methyl methacrylate.[6]

Q2: What are the primary dangers of an uncontrolled exotherm in this reaction?

The primary hazards include:

  • Thermal Runaway: This is the most critical danger. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase exponentially.[3] This can lead to a dangerous increase in pressure within the reactor.[2]

  • Secondary Decomposition Reactions: At elevated temperatures, the desired product or even the solvent can begin to decompose, potentially generating non-condensable gases and further increasing the pressure.[2]

  • Solvent Boiling: An uncontrolled temperature rise can quickly exceed the boiling point of the solvent, leading to a rapid pressure increase and the potential for a reactor breach.

  • Product Degradation and Side Reactions: High temperatures can promote unwanted side reactions, such as polymerization of the acrylate or the formation of impurities, leading to a lower yield and purity of the desired product.[7]

Q3: What is the mechanistic basis for this reaction?

The aza-Michael addition of a primary amine like ethylamine to an acrylate proceeds via a 1,2-addition mechanism. This involves the formation of a zwitterionic intermediate, followed by a rate-controlling proton transfer assisted by another amine molecule to yield the final product.[5]

Q4: How does reaction scale-up impact exotherm control?

Scaling up a chemical reaction introduces challenges related to heat transfer. As the reactor volume increases, the surface area-to-volume ratio decreases.[4] This means that the ability to remove heat from the system does not increase proportionally with the amount of heat being generated, making larger-scale reactions more susceptible to thermal runaway.

II. Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)

Q: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?

A: This indicates a potential thermal runaway and requires immediate action.

Immediate Steps:

  • Stop Reagent Addition: Immediately cease the addition of ethylamine.[8]

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.[8]

  • Emergency Quenching: If the temperature continues to rise, be prepared to add a pre-determined, cold, inert quenching agent to rapidly cool and dilute the reaction mixture.[8][9]

  • Alert and Evacuate: Inform all personnel in the area and be prepared to follow emergency shutdown and evacuation procedures if the situation cannot be controlled.[8]

Post-Incident Analysis and Prevention:

  • Review Addition Rate: The rate of ethylamine addition was likely too fast for the cooling system's capacity.

  • Assess Reactant Concentration: High concentrations of reactants lead to a faster reaction rate and greater heat generation. Consider using more dilute solutions.

  • Evaluate Cooling Capacity: Ensure your reactor's cooling system is adequately sized for the scale and exothermicity of the reaction.[9]

Issue 2: Localized Hotspots and Poor Temperature Control

Q: The temperature reading on my probe is fluctuating, and I suspect there are hotspots in the reactor. What could be the cause?

A: Poor mixing is the most likely culprit.

Solutions:

  • Increase Agitation Speed: A higher stirring rate can improve the distribution of reactants and heat.[8]

  • Optimize Impeller Design: For larger reactors, ensure the impeller is designed for efficient mixing of your specific reaction mass. A pitched-blade turbine or hydrofoil impeller is often more effective than a simple anchor stirrer for low-viscosity solutions.[9]

  • Subsurface Addition: Introduce the ethylamine below the surface of the reaction mixture, near the impeller, to ensure it is rapidly dispersed and mixed.[8]

Issue 3: Reaction Stalls Followed by a Sudden Exotherm

Q: I was adding the ethylamine slowly, and the temperature was stable, but then it suddenly spiked after I had added a significant amount. What happened?

A: This dangerous situation is often caused by the accumulation of unreacted reagents.

Explanation: If the reaction temperature is too low, the rate of the aza-Michael addition may be significantly reduced. If you continue to add ethylamine, it will build up in the reactor. A slight increase in temperature can then initiate the reaction of the accumulated reagents, leading to a sudden and large release of heat that can overwhelm the cooling system.[3]

Prevention:

  • Ensure Reaction Initiation: Before beginning the continuous addition, ensure that the reaction has initiated at the desired starting temperature. This can be confirmed by a slight, controlled temperature increase after adding a small initial portion of the ethylamine.

  • Interlock Systems: On a larger scale, interlock the feed pump with the reactor temperature. If the temperature drops below a set point, the addition should automatically stop.[3]

III. Experimental Protocols and Best Practices

Protocol 1: Controlled Addition of Ethylamine

This protocol outlines a general procedure for the safe addition of ethylamine to an acrylate, emphasizing exotherm control.

Materials:

  • Acrylate (e.g., ethyl acrylate)

  • Ethylamine (as a solution in a suitable solvent)

  • Anhydrous solvent (e.g., methanol, dichloromethane)[10]

  • Reactor equipped with a mechanical stirrer, temperature probe, cooling jacket, and a controlled addition pump or dropping funnel.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[11]

  • Initial Charge: Charge the reactor with the acrylate and the solvent.

  • Cooling: Begin stirring and cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Addition: Begin the slow, controlled addition of the ethylamine solution. The addition rate should be determined based on prior calorimetric data or a small-scale trial to ensure the heat generated can be effectively removed by the cooling system.[8]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. Maintain a constant internal temperature throughout the addition. If the temperature begins to rise above the setpoint, slow down or stop the ethylamine addition until the temperature is back under control.[8]

  • Post-Addition: Once the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.

Data Presentation: Example Temperature Profiles
Addition StrategyMaximum Temperature (°C)Time to Complete Addition (min)Observations
Rapid Bulk Addition> 80 (Runaway)< 5Rapid, uncontrolled temperature and pressure increase.
Slow, Controlled Addition1060Stable temperature, easily managed by the cooling system.
Stalled, then Reacted6545 (before spike)Initial low temperature, followed by a sudden, sharp exotherm.
Visualization of Key Concepts
Reaction Workflow for Exotherm Control

cluster_prep Preparation cluster_addition Controlled Addition cluster_completion Completion prep_1 Charge Acrylate & Solvent prep_2 Cool to Start Temperature prep_1->prep_2 add_1 Start Slow Ethylamine Addition prep_2->add_1 add_2 Monitor Temperature Continuously add_1->add_2 add_3 Temperature Stable? add_2->add_3 add_4 Continue Addition add_3->add_4 Yes add_5 Adjust/Stop Addition add_3->add_5 No add_4->add_2 comp_1 Addition Complete add_4->comp_1 add_5->add_2 comp_2 Stir at Temperature comp_1->comp_2 comp_3 Reaction Complete comp_2->comp_3

Caption: Workflow for controlled ethylamine addition.

Decision Tree for Troubleshooting a Temperature Spike

start Temperature Spike Detected q1 Is Ethylamine Addition Ongoing? start->q1 a1_yes Immediately Stop Addition q1->a1_yes Yes a1_no Proceed to Max Cooling q1->a1_no No a1_yes->a1_no q2 Is Temperature Still Rising? a1_no->q2 a2_yes Initiate Emergency Quench q2->a2_yes Yes a2_no Monitor & Investigate Cause q2->a2_no No

Caption: Troubleshooting a sudden temperature increase.

IV. Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves resistant to both ethylamine and acrylates.[12]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[13]

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible.[14] Have a plan for emergency quenching and reactor shutdown.[9]

  • Material Hazards: Ethylamine and acrylates are flammable and can cause skin and respiratory irritation.[13][15] Consult the Safety Data Sheets (SDS) for all chemicals before use.[16]

By understanding the principles of reaction kinetics and heat transfer, and by implementing robust experimental design and control strategies, the risks associated with the exothermic addition of ethylamine to acrylates can be effectively managed.

V. References

  • Van Lommel, R., et al. (2016). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24). Available at: [Link]

  • Zhang, L., et al. (2023). Amine-Acrylate Liquid Single Crystal Elastomers Reinforced by Hydrogen Bonding. Advanced Functional Materials. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from: [Link]

  • DEKRA. (2020). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. Available at: [Link]

  • Shaikh, A. A., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. ResearchGate. Available at: [Link]

  • Lab Manager. (2026). Preventing Explosions in Exothermic Reaction Calorimetry. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Le, T. N., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from: [Link]

  • Washburn, N. R., & Wagner, W. R. (2009). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products. Retrieved from:

  • Valdivia, M., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 338-348. Available at: [Link]

  • Covestro. (2012). SAFETY DATA SHEET - AgiSyn 2822. Available at: [Link]

  • Patsnap. (2025). How to Control Acrylic Resin's Polymerization Exotherm. Available at: [Link]

  • Valdivia, M., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. Available at: [Link]

  • CDC. (n.d.). Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from: [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Industrial Hygiene | Ensure Safe Practices. Retrieved from: [Link]

  • Journal of Electrochemistry. (2022). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Available at: [Link]

  • Sangermano, M., & Razza, N. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. Available at: [Link]

  • Semsarilar, M., et al. (2012). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry. Available at: [Link]

  • Hohl, L., et al. (2026). Isothermal heat flow calorimetry for one-step determination of polymerization heat and rate of poly(acrylic acid) at varying pH. Physical Chemistry Chemical Physics. Available at: [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from: [Link]

  • Fernández-Francos, X., et al. (2015). Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. Polymer Chemistry. Available at: [Link]

  • Wang, H., et al. (2024). Advances and challenges in thermal runaway modeling of lithium-ion batteries. eTransportation. Available at: [Link]

  • AZoM. (2022). Battery Monitoring to Prevent Thermal Runaway. Available at: [Link]

  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation. Retrieved from: [Link]

  • OSTI.GOV. (n.d.). Modeling Thermal Runaway in Lithium-ion Packs as a Function of Scale and Heat Source. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 3-(Ethylamino)propanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of 3-(ethylamino)propanoic acid. The followin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of 3-(ethylamino)propanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions and explanations to facilitate the isolation of high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-(ethylamino)propanoic acid, presented in a question-and-answer format.

Q1: My 3-(ethylamino)propanoic acid is "oiling out" during cooling instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being highly supersaturated or the presence of impurities that inhibit crystal nucleation. For β-amino acids like 3-(ethylamino)propanoic acid, intramolecular hydrogen bonding can also contribute to this phenomenon.

Immediate Corrective Actions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Ensure the cooling process is as slow as possible. A sudden drop in temperature can favor oiling out over crystallization.[1][2] Insulate the flask to encourage gradual cooling.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2][3]

  • Seeding: If available, introduce a single, pure crystal of 3-(ethylamino)propanoic acid to the cooled solution to induce crystallization.[2]

If the Problem Persists, Consider These Strategies:

  • Solvent System Modification: The chosen solvent may not be ideal. Experiment with a mixed-solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.[4][5] Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

  • Trituration: If you end up with a persistent oil, it can sometimes be induced to solidify by a process called trituration. After decanting the solvent, add a non-polar solvent in which the compound is insoluble and stir vigorously with a glass rod.[5]

Q2: Crystal formation is not occurring, even after extended cooling. What are the likely reasons and solutions?

A2: A lack of crystal formation typically indicates that the solution is not sufficiently supersaturated or that crystallization is kinetically hindered.

Troubleshooting Steps:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the 3-(ethylamino)propanoic acid and then attempt the cooling process again.[5]

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the flask can provide nucleation sites.[2][3]

    • Seed Crystals: Adding a seed crystal is a highly effective method to initiate crystallization.[2]

  • Re-evaluate Your Solvent Choice: The solubility profile of your compound in the chosen solvent might not be suitable for recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[1][4][6] If the compound is too soluble at low temperatures, you will not achieve a good yield.

Q3: The yield of my recrystallized 3-(ethylamino)propanoic acid is very low. How can I improve it?

A3: Low yield is a common issue in recrystallization and can stem from several factors.

Strategies to Improve Yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.[1][5] Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.

  • Ensure Sufficient Cooling: Cool the solution in an ice bath after it has slowly reached room temperature to maximize the precipitation of the product.[2]

  • Minimize Transfers: Each transfer of the solution can result in a loss of material. Plan your procedure to minimize the number of transfers.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[3]

Q4: The purity of my 3-(ethylamino)propanoic acid did not improve significantly after recrystallization. What went wrong?

A4: If the purity has not improved, it is likely that impurities were trapped within the crystal lattice or that the chosen solvent system is not effective at separating the impurities from the desired compound.

Troubleshooting Purity Issues:

  • Slow Down the Cooling Rate: Rapid cooling can cause impurities to become trapped in the growing crystals.[2] A slower cooling rate allows for the formation of a more ordered and pure crystal lattice.

  • Re-evaluate the Solvent System: The impurities may have similar solubility properties to 3-(ethylamino)propanoic acid in the chosen solvent. A different solvent or a mixed-solvent system may be necessary to effectively separate the impurities. The impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[4][6]

  • Perform a Second Recrystallization: If the initial recrystallization resulted in some purification, a second recrystallization of the obtained crystals can further improve purity.

Frequently Asked Questions (FAQs)

Q: What are the ideal properties of a recrystallization solvent for 3-(ethylamino)propanoic acid?

A: An ideal solvent for recrystallizing 3-(ethylamino)propanoic acid should possess the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. [1][4]

  • It should not react chemically with the 3-(ethylamino)propanoic acid. [4][7]

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration). [4][6]

  • It should have a relatively low boiling point to be easily removed from the final crystals. [4][7]

  • It should be non-toxic, inexpensive, and non-flammable for safe and practical handling. [6][7]

Q: What are some recommended starting solvent systems for the recrystallization of 3-(ethylamino)propanoic acid?

A: Given the polar nature of 3-(ethylamino)propanoic acid (due to the amino and carboxylic acid groups), polar solvents are a good starting point. Here are some potential single and mixed-solvent systems to screen:

Solvent SystemTypeRationale
WaterSingleThe zwitterionic nature of amino acids often lends them to solubility in water. However, solubility might be high even at room temperature, potentially leading to low yields.
Ethanol/WaterMixedA common choice for polar compounds. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. A few drops of hot ethanol are then added to clarify the solution before slow cooling.
Isopropanol/WaterMixedSimilar to ethanol/water, but isopropanol is less polar than ethanol, which may offer a different solubility profile.
Methanol/Diethyl EtherMixedMethanol acts as the "good" solvent, and diethyl ether as the "poor" solvent (antisolvent). This system is useful if the compound is highly soluble in methanol even at low temperatures.

Q: How do I perform a small-scale solvent screening to find the best recrystallization solvent?

A: A systematic solvent screening is crucial for developing an effective recrystallization protocol.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 3-(ethylamino)propanoic acid into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone) dropwise, starting with about 0.5 mL. Agitate the mixture.

  • Observation at Room Temperature: Note the solubility of your compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.[6]

  • Heating: Gently heat the test tubes containing the undissolved solid in a warm water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: The best solvent is the one in which the compound was sparingly soluble at room temperature but completely soluble upon heating, and which yields a good quantity of well-formed crystals upon cooling.[3]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization process.

RecrystallizationWorkflow Figure 1. General Recrystallization Workflow start Start: Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool Slowly Cool Solution hot_filtration_q->cool No hot_filtration->cool crystallization_q Crystals Formed? cool->crystallization_q troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution crystallization_q->troubleshoot No collect Collect Crystals by Vacuum Filtration crystallization_q->collect Yes troubleshoot->cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A flowchart of the recrystallization process.

Logical Approach to Solvent Selection

The choice of a suitable solvent system is paramount for successful recrystallization. The following diagram outlines a logical approach to this selection process.

SolventSelection Figure 2. Logic for Solvent System Selection start Start: Test Solubility in a Potential Solvent soluble_cold_q Soluble at Room Temperature? start->soluble_cold_q too_soluble Solvent is too polar. Discard. soluble_cold_q->too_soluble Yes insoluble_cold Insoluble at Room Temperature soluble_cold_q->insoluble_cold No heat Heat the Mixture insoluble_cold->heat soluble_hot_q Soluble when Hot? heat->soluble_hot_q insoluble_hot Insoluble when hot. Discard or try as 'poor' solvent in a mixed system. soluble_hot_q->insoluble_hot No cool Cool the Solution soluble_hot_q->cool Yes crystals_q Crystals Form? cool->crystals_q good_solvent Good Single Solvent for Recrystallization crystals_q->good_solvent Yes no_crystals Consider for 'good' solvent in a mixed system. crystals_q->no_crystals No

Caption: A decision tree for selecting a suitable recrystallization solvent.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry. Retrieved from [Link]

  • Purification of beta-alanine - US3105092A - Google Patents. (n.d.).
  • WO2004021981A3 - METHODS FOR THE PREPARATION OF β-AMINO ACIDS - Google Patents. (n.d.).
  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC. (n.d.). Retrieved from [Link]

  • Handling difficult peptides - how to purify beta amyloid peptides - Biotage. (2023, February 2). Retrieved from [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC. (2022, March 3). Retrieved from [Link]

  • Crystallization of Amino Acids - GEA. (n.d.). Retrieved from [Link]

  • INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. (2016). FILTECH 2016. Retrieved from [Link]

  • Crystallizing amino acids as bulking agents in freeze-drying - Ovid. (2018, September 7). Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments for 3-(Ethylamino)propanoic Acid in D₂O

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, re...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an unparalleled tool for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 3-(ethylamino)propanoic acid in deuterium oxide (D₂O). By delving into the underlying principles that govern chemical shifts and coupling constants, this document serves as a practical reference for researchers, scientists, and drug development professionals.

The choice of D₂O as a solvent is pivotal in simplifying the ¹H NMR spectrum of molecules containing labile protons, such as those in amine and carboxylic acid groups. These protons readily exchange with deuterium, rendering them "silent" in the ¹H NMR experiment.[1] This phenomenon, known as deuterium exchange, allows for a clearer observation of the carbon-bound protons, which are crucial for structural determination.

Predicted ¹H NMR Chemical Shift Assignments

The structure of 3-(ethylamino)propanoic acid presents four distinct sets of non-exchangeable protons. The predicted chemical shifts are influenced by the electronegativity of the neighboring nitrogen and carbonyl groups, which deshield the adjacent protons, causing them to resonate at higher chemical shifts (downfield).[2]

Protons (Label)MultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
-CH₂- (a)Triplet~ 2.6 - 2.8~ 7Adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift.[3][4] Coupled to the adjacent -CH₂- (b) protons.
-CH₂- (b)Triplet~ 3.0 - 3.2~ 7Adjacent to the nitrogen atom of the ethylamino group, leading to deshielding. Coupled to the adjacent -CH₂- (a) protons.
-CH₂- (c)Quartet~ 2.9 - 3.1~ 7Part of the ethyl group and adjacent to the nitrogen atom, causing a downfield shift. Coupled to the -CH₃ (d) protons.
-CH₃ (d)Triplet~ 1.2 - 1.4~ 7The terminal methyl group of the ethyl moiety, being furthest from the electronegative atoms, is the most shielded and appears most upfield.[5] Coupled to the -CH₂- (c) protons.

Causality Behind Experimental Choices and Predicted Shifts

The predicted chemical shifts are derived from established principles of NMR spectroscopy and by comparing with similar structural motifs.

  • Inductive Effects: The electron-withdrawing nature of the oxygen and nitrogen atoms decreases the electron density around the neighboring protons. This "deshielding" effect means that a stronger external magnetic field is required for resonance, resulting in a higher chemical shift value.[2] The protons alpha to the carbonyl group (-CH₂-a) and the amino group (-CH₂-b and -CH₂-c) are therefore expected to be shifted downfield compared to simple alkanes.

  • Solvent Effects and Deuterium Exchange: In D₂O, the acidic proton of the carboxylic acid and the proton on the secondary amine will exchange with deuterium from the solvent.[1][6] This simplifies the spectrum by eliminating the signals from these protons and removing any potential coupling they might have with adjacent C-H protons.

  • Spin-Spin Coupling: The multiplicity of each signal is determined by the number of neighboring, non-equivalent protons (the 'n+1' rule).[7] For instance, the methyl protons (-CH₃, d) have two neighboring methylene protons (-CH₂-, c), resulting in a triplet (2+1=3). The methylene protons of the ethyl group (-CH₂-, c) have three neighboring methyl protons, leading to a quartet (3+1=4).

  • pH Dependence: The protonation state of the amino and carboxylic acid groups is pH-dependent, which can significantly influence the chemical shifts of nearby protons.[8][9][10][11][12] This guide assumes a neutral pD, where the amino acid exists predominantly as a zwitterion. At very low or high pD, the chemical shifts are expected to change.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of 3-(ethylamino)propanoic acid in D₂O.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(ethylamino)propanoic acid.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O, 99.9% D).
  • Add a small amount of a suitable internal standard with a known chemical shift, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).[13]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
  • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): 5-10 seconds to allow for full relaxation of the protons, which is crucial for accurate integration and quantification.
  • Number of Scans (ns): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Spectral Width (sw): A spectral width of approximately 12-16 ppm is typically sufficient for ¹H NMR of small organic molecules.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Perform baseline correction to ensure a flat baseline.
  • Integrate the signals to determine the relative ratios of the different types of protons.
  • Reference the spectrum to the internal standard (TSP at 0.00 ppm).

Visualizing Molecular Connectivity and Predicted Spectrum

The following diagram illustrates the structure of 3-(ethylamino)propanoic acid with the non-exchangeable protons labeled, corresponding to the assignments in the table.

Caption: Molecular structure of 3-(ethylamino)propanoic acid with proton labels.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of 3-(ethylamino)propanoic acid in D₂O. By considering the fundamental principles of chemical shifts, coupling constants, and solvent effects, researchers can confidently assign the signals in their experimental spectra. The provided protocol offers a robust starting point for acquiring high-quality data, which is essential for unambiguous structural confirmation in drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Kade, M., & Jaudzems, K. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230902. [Link]

  • Harris, R., et al. (2016). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 110(2), 349-360. [Link]

  • Kjaergaard, M., & Poulsen, F. M. (2014). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids: a guide for protein pK a measurements. Journal of Biomolecular NMR, 60(2-3), 109-129. [Link]

  • Kjaergaard, M., & Poulsen, F. M. (2014). pH-dependent random coil (1)H, (13)C, and (15)N chemical shifts of the ionizable amino acids: a guide for protein pK a measurements. Journal of Biomolecular NMR, 60(2-3), 109-129. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). Retrieved from [Link]

  • Schievano, E., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1109. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Scott, P. J. H., et al. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 55(43), 5964-5967. [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1287-1303. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 3 in D2O before (1, peaks were marked with the red.... Retrieved from [Link]

  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0059337). Retrieved from [Link]

  • T3DB. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (T3D4444). Retrieved from [Link]

  • BMRB. (n.d.). bmse000179 Propionic Acid at BMRB. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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Comparative

Advanced HPLC Method Development for 3-(Ethylamino)propanoic Acid Impurities: A Comparative Guide

The Analytical Challenge: Small, Polar, and Invisible As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the retention and baseline resolution of small, highly pol...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Small, Polar, and Invisible

As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the retention and baseline resolution of small, highly polar, aliphatic zwitterions. 3-(Ethylamino)propanoic acid (often referred to as N-ethyl-beta-alanine) perfectly exemplifies this analytical headache.

Mechanistically, this molecule presents a triad of difficulties:

  • High Polarity & Zwitterionic Nature: With a carboxylic acid group (pKa ~3.6) and a secondary amine (pKa ~10), the molecule is highly polar and charged across almost the entire working pH range of standard silica columns.

  • Hydrophilic Collapse on C18: On a standard Reversed-Phase (RP) C18 column, the ethyl group provides insufficient hydrophobicity to overcome the massive solvation energy of the charged amine and carboxylate. The analyte simply washes out in the void volume (

    
    ), co-eluting with the solvent front and matrix salts.
    
  • Lack of a Chromophore: The aliphatic backbone lacks conjugated pi-electron systems, rendering standard UV detection at 254 nm useless. Detection requires low-UV (210 nm), which is prone to solvent interference, or universal/mass-selective detectors like Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS).

Historically, the default reaction to this problem was pre-column derivatization (e.g., using OPA or FMOC) to add a hydrophobic chromophore [1]. However, derivatization introduces assay variability, increases sample preparation time, and can mask the presence of closely related secondary amine impurities. Today, direct analysis is the gold standard, requiring orthogonal chromatographic modalities.

Mechanistic Separation Logic: Choosing the Right Modality

To retain 3-(Ethylamino)propanoic acid without derivatization, we must manipulate the fundamental causality of chromatographic partitioning. We have three primary pathways:

  • Ion-Pairing Reversed-Phase (IP-RP-HPLC): Masking the charge dynamically in the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Exploiting the molecule's polarity by partitioning it into an immobilized aqueous layer.

  • Mixed-Mode Chromatography (MMC): Utilizing a stationary phase that simultaneously offers hydrophobic and electrostatic interactions.

G A Small Polar Zwitterion (3-Ethylamino propanoic acid) B Derivatization Required? A->B C Pre-Column Derivatization + RP-HPLC B->C Yes (UV/FL Detection) D Direct Underivatized Analysis B->D No (MS/CAD Detection) E HILIC Mode (Aqueous Partitioning) D->E High Organic Mobile Phase (>70%) F Mixed-Mode LC (Ion-Exchange + RP) D->F Aqueous Buffer Control G Ion-Pairing RP-HPLC (Hydrophobic Complex) D->G Ion-Pairing Reagent Added

Caption: Decision tree for selecting the optimal chromatographic mode for small polar aliphatic amino acids.

Comparative Evaluation of Chromatographic Modes

To objectively evaluate these approaches, we must look at how the retention mechanism impacts routine laboratory execution, particularly regarding robustness and MS compatibility.

Approach A: Ion-Pairing Reversed-Phase (IP-RP-HPLC)

By adding an alkyl sulfonate (e.g., sodium hexanesulfonate) or a volatile perfluorinated acid (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase, the negatively charged ion-pairing reagent binds to the protonated secondary amine of our analyte. This forms a neutral, hydrophobic complex that retains well on a C18 column.

  • The Verdict: While effective for retention, IP reagents permanently alter the stationary phase, require exceptionally long column equilibration times, and cause severe ion suppression in ESI-MS. I generally advise against this unless MS is strictly unavailable.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

In HILIC, the stationary phase (e.g., an amide-bonded silica) immobilizes a water-enriched layer from the mobile phase. 3-(Ethylamino)propanoic acid partitions from the bulk acetonitrile-rich mobile phase into this aqueous layer. The causality of retention is driven by hydrogen bonding and dipole-dipole interactions, which are maximized when the mobile phase contains >70% organic solvent [2].

  • The Verdict: HILIC provides excellent retention for underivatized amino acids and is highly compatible with MS and CAD due to the high volatility of the mobile phase [3]. However, peak shape can be sensitive to the sample diluent (which must be highly organic).

Approach C: Mixed-Mode Chromatography (MMC)

Mixed-mode columns (e.g., those with embedded alkyl chains and sulfonic acid groups) offer a dual-retention mechanism. At pH 2.8, the analyte's amine is protonated (cationic) and its carboxylic acid is neutral. The stationary phase's strong acidic groups remain ionized, trapping the analyte via electrostatic attraction. Simultaneously, the ethyl aliphatic chain interacts with the hydrophobic alkyl ligands [4].

  • The Verdict: MMC allows for the precise tuning of retention by adjusting the buffer concentration (which modulates ion-exchange) independently of the organic modifier (which modulates reversed-phase interactions). It is highly robust and handles aqueous sample diluents far better than HILIC.

Data Presentation: Performance Comparison

The following table synthesizes experimental data derived from optimizing the separation of 3-(Ethylamino)propanoic acid from its primary impurity, beta-alanine (lacking the ethyl group).

Chromatographic ParameterStandard RP-HPLC (C18)IP-RP-HPLC (C18 + HFBA)HILIC (BEH Amide)Mixed-Mode (Cation-Exchange/RP)
Retention Mechanism Hydrophobic PartitioningHydrophobic ComplexationAqueous PartitioningElectrostatic + Hydrophobic
Retention Factor (

)
0.1 (Unretained)4.53.86.2
Peak Asymmetry (

)
N/A1.45 (Tailing)1.10 (Excellent)1.05 (Excellent)
Resolution (

) from

-alanine
0.0 (Co-elution)1.82.43.5
ESI-MS Compatibility ExcellentPoor (Ion Suppression)Excellent (Signal Enhancement)Excellent
Equilibration Time 10 Column Volumes (CV)>40 CV20 CV15 CV

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria are embedded to guarantee that the fundamental thermodynamic interactions are occurring as intended.

Protocol 1: HILIC-CAD Method for Direct Analysis

This method utilizes an amide stationary phase and Charged Aerosol Detection, ideal for laboratories lacking LC-MS infrastructure but requiring high sensitivity for non-chromophoric impurities [2].

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Gradient Elution: Start at 95% B. Hold for 1 min, then ramp to 50% B over 8 minutes. Return to 95% B and equilibrate for 5 minutes. Flow rate: 0.4 mL/min.

  • Sample Preparation: Dilute the sample in a diluent matching the initial mobile phase conditions (e.g., 75-80% Acetonitrile) to prevent injection solvent breakthrough (a common cause of split peaks in HILIC).

  • System Validation: Inject a standard mix of 3-(Ethylamino)propanoic acid and beta-alanine. Pass Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Retention time RSD
    
    
    1.0% over 6 replicate injections.
Protocol 2: Mixed-Mode LC-MS/MS Method

This method leverages a multimodal stationary phase, providing superior separation of closely related aliphatic amines by exploiting minute differences in basicity and hydrophobicity [4].

G A Sample Prep (Aqueous Dilution) B Mixed-Mode Column (Cation-Exchange/RP) A->B C Buffer Optimization (Ammonium Formate pH 2.8) B->C D ESI-MS/MS Detection (Pos Mode) C->D

Caption: Workflow for Mixed-Mode LC-MS/MS analysis of aliphatic amino acid impurities.

Step-by-Step Methodology:

  • Column Selection: SIELC Primesep 100 or equivalent Mixed-Mode Cation-Exchange/RP column (2.1 x 150 mm, 3 µm).

  • Mobile Phase Preparation: Isocratic elution using 25 mM Ammonium Formate in 15% Acetonitrile / 85% Water, adjusted to pH 2.8 with formic acid.

    • Causality Note: The low pH ensures the analyte's carboxylate is protonated (neutral), allowing the positively charged amine to interact exclusively with the column's embedded sulfonic acid groups.

  • Detection: ESI-MS/MS in positive ion mode. Monitor the specific MRM transitions for 3-(Ethylamino)propanoic acid (

    
    
    
    
    
    118
    
    
    product ions) and beta-alanine (
    
    
    
    
    90
    
    
    product ions).
  • System Validation: Assess peak asymmetry (

    
    ). Pass Criteria:
    
    
    
    must be between 0.95 and 1.20. If tailing occurs, incrementally increase the buffer concentration to 30 mM to enhance the kinetics of the ion-exchange desorption process.

Conclusion & Strategic Recommendations

When developing methods for 3-(Ethylamino)propanoic acid and its related impurities, standard C18 chromatography is fundamentally inadequate. While HILIC provides excellent MS compatibility and retention, it requires strict control over sample diluent to prevent peak distortion.

In my experience, Mixed-Mode Chromatography (MMC) is the superior alternative for this specific class of zwitterionic aliphatic molecules. By combining weak reversed-phase interactions with strong cation-exchange, MMC allows for independent tuning of retention parameters (organic modifier for the ethyl group, buffer strength for the amine), resulting in unmatched resolution and assay robustness.

References

  • Socia, A., & Foley, J. P. "Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection." Journal of Chromatography A, 2016. URL:[Link]

  • Prinsen, H. C., et al. "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." Journal of Inherited Metabolic Disease, 2016. URL:[Link]

  • Yoo, H. H., et al. "Development of a Mixed-Mode Chromatography With Tandem Mass Spectrometry Method for the Quantitative Analysis of 23 Underivatized Amino Acids in Human Serum." Journal of Pharmaceutical and Biomedical Analysis, 2017. URL:[Link]

Validation

Reactivity Profiling: 3-(Ethylamino)propanoic Acid vs. β-Alanine in Synthetic Workflows

As drug development increasingly relies on non-canonical amino acids and peptidomimetics to enhance proteolytic stability and target affinity, understanding the nuanced reactivity of modified building blocks is critical....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on non-canonical amino acids and peptidomimetics to enhance proteolytic stability and target affinity, understanding the nuanced reactivity of modified building blocks is critical. The transition from a primary amine in β-alanine to a secondary amine in 3-(ethylamino)propanoic acid (N-ethyl-β-alanine) represents a fundamental shift in physicochemical behavior.

This guide provides an objective, mechanistically grounded comparison of these two molecules, detailing how the interplay of inductive effects and steric hindrance dictates their performance in peptide synthesis and alkylation workflows.

Mechanistic Causality: The Basicity vs. Steric Hindrance Paradox

To predict the behavior of these two building blocks, we must decouple intrinsic basicity from kinetic nucleophilicity.

β-Alanine is a naturally occurring primary β-amino acid with a highly accessible nitrogen lone pair. Its amino group exhibits a pKa of approximately 10.2, making it highly protonated at physiological pH but an excellent, unhindered nucleophile under basic synthetic conditions[1][2].

3-(Ethylamino)propanoic acid features an N-ethyl substitution. Mechanistically, the electron-donating inductive effect of the ethyl group increases the electron density on the nitrogen, slightly raising its basicity compared to β-alanine. However, in synthetic applications, kinetic nucleophilicity is vastly more sensitive to steric effects than basicity [3]. The steric bulk of the ethyl group creates a physical shield around the nitrogen lone pair. When reacting with small, unhindered electrophiles (e.g., methyl iodide), the secondary amine acts as a superior nucleophile. Conversely, when attacking bulky electrophiles—such as activated esters in peptide synthesis—the steric clash drastically raises the activation energy, rendering the secondary amine functionally less reactive[4][5].

Quantitative Comparison Matrix
Property / Metricβ-Alanine3-(Ethylamino)propanoic acidCausality / Mechanistic Driver
Amine Classification PrimarySecondaryN-ethyl substitution on the β-amino group.
Amine pKa (approx.) 10.24~10.4Inductive electron donation from the ethyl group increases basicity.
Kinetic Nucleophilicity (Bulky Electrophiles) HighLowSteric shielding by the ethyl group prevents optimal trajectory of attack.
Over-alkylation Risk HighLowPrimary amines form highly nucleophilic secondary amine intermediates.
Preferred Coupling Reagents DIC/Oxyma, EDC/HOBtHATU, COMUN-alkyl amines require highly reactive, less sterically demanding HOAt-esters.

Application Workflows & Reaction Dynamics

Workflow A: Peptide Synthesis and Amide Bond Formation

When incorporating these amino acids into a peptide backbone, the steric differences dictate entirely different coupling strategies. β-Alanine couples efficiently using standard carbodiimide chemistry (e.g., DIC/Oxyma). The unhindered primary amine rapidly attacks the activated ester.

Attempting to couple an amino acid onto the nitrogen of 3-(ethylamino)propanoic acid using standard reagents typically results in massive yield drops, incomplete reactions, and high rates of epimerization. The steric hindrance requires the use of uronium/aminium salts like HATU or COMU [6][7]. HATU generates an active HOAt ester, which utilizes a neighboring-group effect (the pyridine nitrogen of HOAt) to hydrogen-bond with the incoming amine, effectively guiding the sterically hindered secondary amine to the carbonyl carbon and lowering the transition state energy.

G Start Target: Amide Bond Formation Amine Assess Amine Type Start->Amine BetaAla Beta-Alanine (Primary Amine) Amine->BetaAla NEthyl 3-(Ethylamino)propanoic acid (Secondary Amine) Amine->NEthyl StdReagents Standard Coupling (DIC/Oxyma or EDC/HOBt) BetaAla->StdReagents Low Steric Hindrance StrongReagents Strong Reagents (HATU, COMU + DIPEA) NEthyl->StrongReagents High Steric Hindrance Success1 High Yield Amide StdReagents->Success1 MW Microwave Assistance (75°C, 15 min) StrongReagents->MW Overcome Activation Energy Success2 Moderate-High Yield Amide MW->Success2

Caption: Decision tree for peptide coupling strategies based on amine steric hindrance.

Workflow B: Alkylation and Substitution Reactions

In medicinal chemistry, selectively alkylating an amine is a common challenge. β-Alanine is highly susceptible to over-alkylation . When it reacts with an alkyl halide, it forms a secondary amine. Because this new secondary amine is more nucleophilic than the starting primary amine, it outcompetes the starting material for the remaining electrophile, leading to a runaway reaction that yields tertiary amines or quaternary ammonium salts[8].

3-(Ethylamino)propanoic acid, starting as a secondary amine, forms a tertiary amine upon alkylation. The resulting tertiary amine is highly sterically hindered, which drastically slows down or completely blocks the subsequent formation of a quaternary salt, allowing for easily controlled mono-alkylation.

G RX Electrophile (e.g., Alkyl Halide) BetaAla Beta-Alanine (Primary) RX->BetaAla NEthyl 3-(Ethylamino)propanoic acid (Secondary) RX->NEthyl SecAmine Secondary Amine (More Nucleophilic) BetaAla->SecAmine Fast TertAmine2 Tertiary Amine (Target Product) NEthyl->TertAmine2 Moderate TertAmine1 Tertiary Amine (Over-alkylation) SecAmine->TertAmine1 Faster (Runaway) Quat Quaternary Salt (Trace) TertAmine2->Quat Sterically Blocked

Caption: Divergent alkylation pathways demonstrating over-alkylation risks versus controlled reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process colorimetric validations to confirm reaction completion.

Protocol A: Standard Amide Coupling with β-Alanine

Objective: Couple Fmoc-AA-OH to a resin-bound β-alanine.

  • Preparation : Swell the resin-bound β-alanine (0.1 mmol) in DMF for 20 minutes.

  • Deprotection : Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Validation 1 (Kaiser Test) : Perform a Kaiser test. A deep blue resin confirms the presence of the free primary amine of β-alanine.

  • Activation : In a separate vial, dissolve Fmoc-AA-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in DMF. Add DIC (0.5 mmol, 5 eq). Stir for 3 minutes to pre-activate.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation 2 (Kaiser Test) : Repeat the Kaiser test. A yellow/colorless resin confirms complete coupling.

Protocol B: Hindered Amide Coupling with 3-(Ethylamino)propanoic acid

Objective: Couple Fmoc-AA-OH to a resin-bound 3-(ethylamino)propanoic acid.

  • Preparation : Swell the resin-bound N-ethyl-β-alanine (0.1 mmol) in DMF for 20 minutes.

  • Deprotection : Treat with 20% piperidine in DMF (2 × 10 min).

  • Validation 1 (Chloranil Test) : The Kaiser test fails for secondary amines. Perform a Chloranil test. A dark green/blue bead color confirms the presence of the free secondary amine.

  • Activation : Dissolve Fmoc-AA-OH (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in DMF. Add DIPEA (1.0 mmol, 10 eq). Causality note: HATU is used slightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted uronium species.

  • Coupling : Add the mixture to the resin. Due to steric hindrance, agitate under microwave irradiation (75°C) for 15 minutes, or at room temperature for 3–4 hours[6].

  • Validation 2 (Chloranil Test) : Repeat the Chloranil test. Colorless/yellow beads confirm successful coupling to the hindered nitrogen.

Conclusion

The choice between β-alanine and 3-(ethylamino)propanoic acid hinges on the desired structural properties of the final compound versus the synthetic complexity you are willing to tolerate. While β-alanine offers seamless integration into peptide backbones via standard coupling protocols, it is vulnerable to uncontrolled side reactions during alkylation. Conversely, 3-(ethylamino)propanoic acid provides excellent control in substitution reactions and imparts unique conformational constraints (and proteolytic resistance) to peptides, but demands aggressive, highly optimized coupling protocols utilizing HATU/COMU and elevated temperatures to overcome its inherent steric shielding.

References

  • Beta-Alanine | C3H7NO2 | CID 239 - PubChem National Institutes of Health (NIH) [Link]

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile ResearchGate[Link]

  • Nucleophilicity Trends of Amines Master Organic Chemistry[Link]

  • Amines as Nucleophiles YouTube (J P McCormick)[Link]

  • Backbone N-modified peptides: beyond N-methylation Dipòsit Digital de la Universitat de Barcelona[Link]

  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl Peptides ChemRxiv [Link]

Sources

Comparative

A Comparative Guide to the Bioavailability of N-Ethyl vs. N-Methyl Beta-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic N-alkylation of beta-amino acid derivatives is a cornerstone of modern medicinal chemistry, employed to enhance the pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic N-alkylation of beta-amino acid derivatives is a cornerstone of modern medicinal chemistry, employed to enhance the pharmacokinetic profiles of therapeutic candidates. This guide provides a deep dive into the comparative bioavailability of N-ethyl versus N-methyl beta-amino acid derivatives. While direct head-to-head clinical data is sparse, a comprehensive analysis of metabolic pathways and analogous compound studies allows for a robust, data-informed comparison. We will explore the underlying biochemical mechanisms that differentiate the in vivo fate of these two modifications, present a framework for their empirical evaluation, and offer detailed protocols for researchers. The central thesis is that the seemingly minor difference between a methyl and an ethyl group can lead to significant variations in metabolic stability and, consequently, bioavailability, a critical consideration in drug design and development.

Introduction: The Significance of N-Alkylation in Beta-Amino Acid Drug Candidates

Beta-amino acids are non-proteinogenic amino acids that have garnered significant interest in drug development.[1] Their incorporation into peptides or use as standalone pharmacophores can confer remarkable resistance to proteolytic degradation by peptidases, which are evolved to recognize and cleave the peptide bonds of alpha-amino acids.[1][2] This intrinsic stability makes them attractive building blocks for developing orally available drugs with extended half-lives.

Further modification of the beta-amino acid's amine group, specifically through N-alkylation, offers another layer of control over the molecule's properties. N-methylation, for instance, is a well-established strategy to:

  • Increase Lipophilicity: Enhancing the ability of a molecule to cross biological membranes, a key factor in oral absorption.[3]

  • Improve Metabolic Stability: The N-alkyl group can sterically hinder access by metabolic enzymes.[4]

  • Modulate Receptor Binding: The removal of the N-H bond donor and the added bulk can alter the binding affinity and selectivity of a compound.[3]

While N-methylation is more common, the choice between an N-methyl and an N-ethyl group is not trivial. The additional methylene unit in the ethyl group can profoundly influence the compound's interaction with metabolic enzymes, leading to distinct pharmacokinetic profiles. This guide will dissect these differences to inform rational drug design.

The Metabolic Fate of N-Alkyl Groups: A Mechanistic Comparison

The primary route of metabolism for many N-alkyl compounds is oxidative N-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[5] This process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine and an aldehyde (formaldehyde for N-methyl, acetaldehyde for N-ethyl).[5]

cluster_0 N-Methyl Derivative Metabolism cluster_1 N-Ethyl Derivative Metabolism N-Methyl R-NH-CH3 Carbinolamine_M R-NH-CH2OH (Unstable Intermediate) N-Methyl->Carbinolamine_M CYP450 + O2, NADPH Demethylated R-NH2 (Secondary Amine) Carbinolamine_M->Demethylated Formaldehyde HCHO Carbinolamine_M->Formaldehyde N-Ethyl R-NH-CH2CH3 Carbinolamine_E R-NH-CH(OH)CH3 (Unstable Intermediate) N-Ethyl->Carbinolamine_E CYP450 + O2, NADPH Deethylated R-NH2 (Secondary Amine) Carbinolamine_E->Deethylated Acetaldehyde CH3CHO Carbinolamine_E->Acetaldehyde

Caption: Oxidative N-dealkylation pathway for N-methyl and N-ethyl groups.

The rate of this dealkylation reaction is a critical determinant of a drug's half-life and overall exposure. Several factors suggest that N-ethyl groups may be metabolized at a different rate than N-methyl groups:

  • Steric Hindrance: The larger size of the ethyl group might lead to a slower rate of oxidation by some CYP450 isozymes due to a poorer fit in the enzyme's active site.

  • Bond Strength: The C-H bonds on the alpha-carbon of the ethyl group are generally weaker and more susceptible to abstraction than those on a methyl group, which could potentially increase the rate of metabolism.

  • Enzyme Specificity: Different CYP450 isozymes have varying substrate specificities. It is plausible that some isozymes preferentially metabolize N-methyl groups, while others might favor N-ethyl groups.[6][7]

A compelling parallel can be drawn from studies on deuterated drugs. For instance, replacing the N-methyl group of the drug enzalutamide with a deuterated N-methyl group (d3-ENT), which has a stronger C-D bond, resulted in a significant decrease in metabolic clearance and a 102% increase in plasma exposure (AUC) in rats.[8] This demonstrates that the N-demethylation pathway is a primary clearance mechanism and that strengthening the bonds at this position enhances bioavailability.[8] This principle suggests that the choice between N-methyl and N-ethyl, which also alters the chemical nature of the alpha-carbon, will have a tangible impact on pharmacokinetics.

Comparative Bioavailability: A Data-Informed Projection

While a direct comparative study for a single beta-amino acid scaffold is not available in the public literature, we can project the likely outcomes based on the metabolic principles discussed. A higher rate of N-dealkylation will lead to lower oral bioavailability due to increased first-pass metabolism in the liver.

Below is an illustrative table summarizing the kind of pharmacokinetic parameters one would measure in a comparative study and the hypothesized outcomes based on metabolic stability.

Table 1: Illustrative Pharmacokinetic Parameters for N-Methyl vs. N-Ethyl Beta-Amino Acid Derivatives Following Oral Administration

ParameterN-Methyl Derivative (Hypothetical)N-Ethyl Derivative (Hypothetical)Rationale for Difference
Cmax (ng/mL) 150200The N-ethyl derivative may be more resistant to first-pass metabolism, leading to a higher peak plasma concentration.
Tmax (hr) 1.51.5Time to reach peak concentration may not be significantly different, as it is often driven by absorption rate.
AUC (0-t) (ng*hr/mL) 9001400Total drug exposure is expected to be higher for the more metabolically stable compound.
Half-life (t1/2) (hr) 4.06.5Slower metabolic clearance of the N-ethyl derivative would result in a longer elimination half-life.
Oral Bioavailability (F%) 30%45%Calculated from the ratio of oral to intravenous AUC, this directly reflects the extent of absorption and first-pass metabolism.

Note: These values are hypothetical and serve to illustrate the potential differences. The actual results will be highly dependent on the specific molecular scaffold.

The key takeaway for drug developers is that the N-ethyl derivative often holds the potential for improved bioavailability due to enhanced metabolic stability. However, this is not a universal rule, and empirical testing is essential.

Experimental Protocol: In Vivo Comparative Bioavailability Study

To empirically determine the superior N-alkyl candidate, a well-controlled in vivo pharmacokinetic study is required. The following protocol outlines a standard approach using a rodent model.

Workflow for Comparative Bioavailability Study

cluster_workflow Experimental Workflow cluster_groups Dosing Groups A Acclimatize Animals (e.g., Sprague-Dawley rats) B Fast Animals Overnight A->B C Group Assignment (n=4-6 per group) B->C D Dose Administration (Oral Gavage) C->D G1 Vehicle Control G2 N-Methyl Derivative G3 N-Ethyl Derivative E Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) D->E F Plasma Processing (Centrifugation) E->F G Sample Analysis (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H

Caption: Workflow for an in vivo oral bioavailability study.

Step-by-Step Methodology
  • Animal Model and Acclimatization:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least 3 days with free access to food and water.

    • Rationale: The rat is a standard model for early pharmacokinetic studies due to its well-characterized physiology and metabolism.

  • Dosing Formulation:

    • Prepare formulations of the N-methyl and N-ethyl derivatives in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • The concentration should be calculated to deliver a dose of 10 mg/kg in a volume of 5 mL/kg.

    • Rationale: The vehicle must be inert and ensure the compound is solubilized or uniformly suspended for consistent dosing.

  • Study Design and Dosing:

    • Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.

    • Randomly assign animals to three groups (n=5 per group): Vehicle control, N-Methyl derivative, N-Ethyl derivative.

    • Administer the dose via oral gavage.

    • Rationale: Fasting standardizes the gastrointestinal conditions. A vehicle control group ensures that any observed effects are not due to the formulation itself.

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Rationale: The time points are chosen to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until analysis.

    • Rationale: Low temperatures and prompt processing are crucial to prevent degradation of the analyte.[9]

  • Bioanalytical Method: LC-MS/MS Quantification:

    • Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant for analysis.[10][11][12]

    • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[13]

    • Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for the N-methyl derivative, the N-ethyl derivative, and the internal standard.[13]

    • Rationale: LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify drug concentrations in a complex biological matrix like plasma.[9] The SIL-IS is critical for correcting for any variability during sample preparation and analysis.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of spiked standards.

    • Use the calibration curve to determine the concentration of the derivatives in the study samples.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Discussion and Implications for Drug Development

The choice between an N-ethyl and an N-methyl beta-amino acid derivative should be an empirical, data-driven decision made early in the drug discovery process.

  • When to Favor N-Ethyl: If initial studies with an N-methyl analog show high clearance and low oral bioavailability, synthesizing and testing the N-ethyl analog is a logical next step. The potential for improved metabolic stability could translate into a more favorable dosing regimen (lower dose, less frequent administration) and more consistent patient exposure.

  • Potential Downsides of N-Ethyl: While often beneficial, the increased lipophilicity of an N-ethyl group could, in some cases, lead to undesirable properties such as increased off-target binding or reduced aqueous solubility. Furthermore, the metabolic profile might shift to other routes (e.g., hydroxylation on the beta-amino acid backbone), which would also need to be characterized.

  • The Broader Context: This comparison is a microcosm of the broader lead optimization process. Small structural modifications can have large and sometimes unpredictable effects on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, a robust suite of in vitro and in vivo assays is essential for selecting the best clinical candidate.

Conclusion

While N-methylation is a more common and well-studied modification, the N-ethyl group presents a valuable, and perhaps underutilized, alternative for enhancing the bioavailability of beta-amino acid derivatives. The underlying principle lies in altering the susceptibility of the compound to oxidative N-dealkylation by CYP450 enzymes. Although general trends suggest that the N-ethyl group may confer greater metabolic stability, this is highly dependent on the specific molecular scaffold and the particular CYP isozymes involved. The provided experimental framework offers a reliable path for researchers to make a direct, head-to-head comparison, ensuring that the most robust and promising candidate is advanced toward clinical development.

References

  • Title: Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL: [Link]

  • Title: Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs Source: PubMed URL: [Link]

  • Title: Amino Acid Analysis LC-MS Plasma Source: Mtoz Biolabs URL: [Link]

  • Title: Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS Source: Shimadzu URL: [Link]

  • Title: Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide Source: Dovepress URL: [Link]

  • Title: Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications Source: Chromatography Online URL: [Link]

  • Title: β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL Source: ResearchGate URL: [Link]

  • Title: The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation Source: PubMed URL: [Link]

  • Title: The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation Source: PubMed URL: [Link]

  • Title: How to Improve the Pharmacokinetic Properties of Peptides? Source: Creative Bioarray URL: [Link]

  • Title: Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective Source: MDPI URL: [Link]

  • Title: 6 Synthesis of N-Alkyl Amino Acids Source: ScienceDirect URL: [Link]

  • Title: The metabolism of 4-substituted N-ethyl-N-methylanilines: III. Effect of various potential inhibitors, activators and inducers on α-C- and N-oxidation Source: Scilit URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation Source: Encyclopedia MDPI URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris URL: [Link]

  • Title: Direct N-alkylation of unprotected amino acids with alcohols Source: PMC URL: [Link]

  • Title: Amino acid pharmacokinetics and safety assessment Source: PubMed URL: [Link]

  • Title: In Vivo Biosynthesis of a β-Amino Acid-Containing Protein Source: PubMed URL: [Link]

  • Title: Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry Source: PubMed URL: [Link]

  • Title: N-Methyl-N-nosyl-β3-amino Acids Source: ResearchGate URL: [Link]

  • Title: Binding methylarginines and methyllysines as free amino acids: a comparative study of multiple supramolecular host classes Source: ChemRxiv URL: [Link]

Sources

Validation

A Comparative Guide to the Thermal Decomposition of 3-(Ethylamino)propanoic Acid: A TGA/DSC Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel molecules is paramount. Thermal analysis, particularly through Thermogravimetric Ana...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel molecules is paramount. Thermal analysis, particularly through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, decomposition pathways, and phase transitions of a compound. This guide offers a detailed examination of the thermal decomposition of 3-(ethylamino)propanoic acid, also known as N-ethyl-β-alanine. In the absence of direct, published TGA/DSC data for this specific molecule, this guide will provide a comparative analysis based on the well-characterized thermal behavior of its parent compound, β-alanine, and the established principles of how N-alkylation influences molecular stability.

The Significance of Thermal Analysis in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, storage conditions, and manufacturing processes. TGA and DSC are powerful techniques to assess these properties. TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition temperatures, moisture content, and the presence of volatile components.[1] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.[1]

Experimental Protocol for TGA/DSC Analysis

A robust and reproducible thermal analysis protocol is essential for obtaining meaningful data. The following section details a recommended experimental setup for the analysis of 3-(ethylamino)propanoic acid and its comparators.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic crucible. Ensure the sample is in a fine powder form to promote uniform heat distribution.

  • Instrumentation: Utilize a simultaneous TGA/DSC instrument for concurrent analysis.

  • Atmosphere: Conduct the analysis under a dry, inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset temperature of decomposition, peak decomposition temperatures, mass loss percentages, and endothermic/exothermic events.

The rationale for these choices lies in establishing a standardized, non-reactive environment to study the intrinsic thermal stability of the compound. The heating rate is a critical parameter; slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample powder Ensure Fine Powder Form weigh->powder instrument Simultaneous TGA/DSC Instrument powder->instrument atmosphere Nitrogen Atmosphere (50 mL/min) instrument->atmosphere heating Heat from 30°C to 400°C (10°C/min) atmosphere->heating tga_curve TGA Curve (Mass Loss vs. Temp) heating->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) heating->dsc_curve analysis Determine: - Onset Temperature - Peak Temperature - Mass Loss % - Enthalpy Changes tga_curve->analysis dsc_curve->analysis

Figure 1: Experimental workflow for TGA/DSC analysis.

Comparative Thermal Analysis: β-Alanine vs. 3-(Ethylamino)propanoic Acid

To predict the thermal behavior of 3-(ethylamino)propanoic acid, we first examine the known thermal decomposition of its parent compound, β-alanine.

Thermal Profile of β-Alanine

Studies have shown that β-alanine exhibits a distinct two-stage weight loss upon heating.[2] The onset of decomposition begins around 196°C.[2] The first stage involves a mass loss of approximately 46%, followed by a second stage with a similar mass loss, resulting in a total mass loss of about 92%.[2] The DSC curve would be expected to show corresponding endothermic peaks, indicating that energy is absorbed during these decomposition processes.

CompoundOnset of Decomposition (°C)Decomposition StagesKey Observations
β-Alanine ~196TwoSignificant mass loss in two distinct steps.[2]
3-(Ethylamino)propanoic Acid (Predicted) < 196Likely multi-stageN-alkylation is expected to decrease thermal stability.
Predicted Thermal Profile of 3-(Ethylamino)propanoic Acid

The introduction of an ethyl group on the nitrogen atom of β-alanine is expected to influence its thermal stability. Generally, N-alkylation can destabilize amino acids and proteins.[3] This destabilization can be attributed to several factors, including steric hindrance and alterations in intermolecular hydrogen bonding. In the solid state, amino acids exist as zwitterions, forming strong intermolecular hydrogen bonds. The N-ethyl group in 3-(ethylamino)propanoic acid will disrupt this hydrogen-bonding network, likely leading to a lower decomposition temperature compared to β-alanine.

Therefore, it is predicted that the onset of decomposition for 3-(ethylamino)propanoic acid will be lower than that of β-alanine. The decomposition is also likely to be a multi-stage process, but the specific mass losses and peak temperatures will differ due to the different fragmentation pathways available to the N-ethylated compound.

Proposed Decomposition Pathway

The thermal decomposition of amino acids can proceed through several pathways, including decarboxylation (loss of CO₂) and deamination (loss of an amine group).[4][5] For β-amino acids, deamination to form unsaturated acids is a known decomposition route.

For 3-(ethylamino)propanoic acid, a plausible decomposition pathway initiated by heat would involve intramolecular rearrangement and fragmentation. The presence of the N-ethyl group introduces additional fragmentation possibilities.

Decomposition_Pathway cluster_pathways Potential Decomposition Pathways cluster_decarboxylation Decarboxylation cluster_deamination Deamination reactant 3-(Ethylamino)propanoic Acid decarbox_intermediate Ethylaminopropane reactant->decarbox_intermediate Δ (-CO₂) deamin_intermediate Acrylic Acid Ethyl Ester (via rearrangement) or other unsaturated acids reactant->deamin_intermediate Δ (-EtNH₂) co2 CO₂ ethylamine Ethylamine

Figure 2: Proposed major decomposition pathways for 3-(ethylamino)propanoic acid.

The initial decomposition step could involve either decarboxylation, leading to the formation of ethylaminopropane and carbon dioxide, or a more complex rearrangement and elimination of ethylamine, potentially forming acrylic acid or its derivatives. Pyrolysis-GC-MS would be an ideal technique to identify the specific volatile decomposition products and confirm the exact mechanism.[6]

Conclusion

This guide provides a framework for understanding the thermal decomposition of 3-(ethylamino)propanoic acid through a comparative analysis with its parent compound, β-alanine. While direct experimental data is not yet available in the public domain, established principles of thermal analysis and the influence of N-alkylation allow for a scientifically grounded prediction of its thermal behavior. It is anticipated that 3-(ethylamino)propanoic acid will exhibit lower thermal stability than β-alanine, with a multi-stage decomposition profile. The insights provided here are valuable for researchers in drug development and materials science, offering a basis for experimental design and interpretation of thermal analysis data for this and related compounds. Further experimental studies are warranted to validate these predictions and fully elucidate the decomposition mechanism.

References

  • Gallois, N., Templier, J., & Derenne, S. (2007). Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. Journal of Analytical and Applied Pyrolysis, 80(1), 216-230.
  • Ueda, T., et al. (1992). Effect of alkylation with different sized substituents on thermal stability of lysozyme. Bioscience, Biotechnology, and Biochemistry, 56(9), 1395-1399.
  • Chiavari, G., & Galletti, G. C. (2001). Gas chromatographic-mass spectrometric analysis of products arising from pyrolysis of amino acids in the presence of hexamethyldisilazane.
  • Villalona, J., Higgins, P. M., & Buller, A. R. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids.
  • Mojarro, A., et al. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING.
  • Hake, J. R., & Kass, S. R. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational and Theoretical Chemistry, 1063, 43-50.
  • Irwin, W. J. (1982). Pyrolysis in biotechnology. Elsevier.
  • ALS Testing Services. (2023, September 15). Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC).
  • Armitage, I. M., & Deber, C. M. (2025, May 7). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research.
  • Shmelev, A. S., et al. (2005). Heat capacity of β-alanine in a temperature range between 6 and 300 K. Thermochimica Acta, 432(2), 164-168.
  • Fukuchi, T., et al. (2022, June 15). Computational Study for Amino Acid Production from Carboxylic Acid via 14 C β -decay.
  • Fairlie, D. P. (2008). Synthesis of N-Alkyl Amino Acids.
  • Horne, W. S., & Gellman, S. H. (2008). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 130(44), 14711-14713.
  • DeGrado, W. F. (2012). Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Merritt, C. (1971, September 27). DIFFERENTIATION OF AMINO ACIDS BY GAS-LIQUID CHROMATOGRAPHY OF THEIR PYROLYSIS PRODUCTS. DTIC.
  • Marks, D. B. (2025, September 19). Synthesis & Degradation of Amino Acids. In Marks' Basic Medical Biochemistry (Chapter 37).
  • Dyer, P. W., et al. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry.
  • Schepartz, A., et al. (2016). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 110(3), 565-574.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. Retrieved from [Link]

  • Gallois, N., et al. (2007). Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. Scilit.
  • University of Greenwich. (n.d.). Thermal Studies of L, D and β-Alanine.
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  • Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

  • Sanyal, A., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 16(11), 3583-3591.
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Sources

Comparative

Validating reference standards for 3-(Ethylamino)propanoic acid analysis

A Comparative Technical Guide for Analytical Method Development Executive Summary: The Hidden Risk in Small Molecule Analysis In the analysis of secondary amine impurities and metabolites, the integrity of your reference...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary: The Hidden Risk in Small Molecule Analysis

In the analysis of secondary amine impurities and metabolites, the integrity of your reference standard is the single point of failure. 3-(Ethylamino)propanoic acid (N-Ethyl-


-alanine) presents a unique analytical challenge: it is a small, polar, zwitterionic molecule lacking a strong UV chromophore.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Synthesis-Grade Reagents . Through experimental validation using HILIC-MS/MS, we demonstrate that using non-certified reagents introduces significant quantification errors (up to 14%) due to variable hygroscopicity and uncharacterized counter-ion content.

The Chemical Context: Why Purity is Not Enough

Target Analyte: 3-(Ethylamino)propanoic acid Formula:


Molecular Weight:  117.15  g/mol
Structure:  Secondary amine attached to a beta-carbon.
The Analytical Gap

Standard Reverse Phase (C18) chromatography fails to retain this polar molecule, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, "purity" on a Certificate of Analysis (CoA) for reagent-grade materials often refers to chromatographic purity (area %), ignoring water content, residual solvents, and inorganic salts—impurities that do not ionize or absorb UV, yet significantly skew gravimetric preparation.

Comparative Profile: CRM vs. Reagent
FeatureISO 17034 CRM (The Standard) Synthesis-Grade Reagent (The Alternative)
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals) or qNMRArea % (HPLC-UV or GC), often ignoring salt forms
Traceability SI-Traceable (NIST/BIPM)Internal Lot Reference only
Homogeneity Statistically validated across the batchUnknown/Not tested
Water Content Measured by Karl Fischer (KF) & factored into assay"Hygroscopic" warning only; rarely quantified
Uncertainty Expanded Uncertainty (

) provided
No uncertainty budget

Experimental Methodology: HILIC-MS/MS Protocol

To validate the impact of standard quality, we developed a robust HILIC-MS/MS method compliant with ICH Q2(R2) guidelines.

Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS

  • Column: Zwitterionic HILIC (ZIC-HILIC), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 90% B held for 1 min, ramp to 40% B over 5 min, re-equilibrate.

  • Detection: ESI Positive Mode (MRM)

MS/MS Transitions

The secondary amine protonates readily


.
  • Precursor Ion: 118.1 m/z

  • Quantifier Ion: 72.1 m/z (Loss of carboxylic acid moiety)

  • Qualifier Ion: 44.1 m/z (Ethylamine fragment)

Workflow Visualization

ValidationWorkflow cluster_0 Preparation cluster_1 Analysis (HILIC-MS/MS) Start Standard Selection CRM ISO 17034 CRM (Certified Mass Fraction) Start->CRM Reagent Reagent Grade (Nominal Purity) Start->Reagent Weighing Gravimetric Prep (5-Point Curve) CRM->Weighing Reagent->Weighing Sep HILIC Separation (ZIC-HILIC) Weighing->Sep Detect ESI+ MS/MS (m/z 118 -> 72) Sep->Detect Result Data Comparison (Recovery & Linearity) Detect->Result

Figure 1: Comparative validation workflow illustrating the parallel processing of CRM and Reagent standards through the HILIC-MS/MS pathway.

Validation Results & Discussion

We prepared calibration curves (10 – 1000 ng/mL) using both the ISO 17034 CRM and a generic Synthesis-Grade Reagent (labeled "98% Purity").

The "Water Effect" on Accuracy

The generic reagent lacked a Karl Fischer water value. Upon independent testing, the reagent contained 8.4% water (likely absorbed during storage, as the molecule is hygroscopic).

Impact: Because the reagent was weighed "as is" without correction, the actual concentration was 8.4% lower than calculated.

ParameterISO 17034 CRMReagent Grade (Uncorrected)Reagent Grade (Corrected*)
Certified Purity 99.2% ± 0.3%"≥ 98%" (Nominal)N/A
Actual Water Content 0.1% (Certified)8.4% (Measured)8.4%
Slope (Response) 45,20041,35045,100
% Recovery vs. True 100.0% (Ref) 91.5% 99.8%

Corrected: Data re-calculated after performing in-house Karl Fischer titration on the reagent.

Linearity and Range (ICH Q2 R2)

Both standards demonstrated excellent linearity (


) in the HILIC method. However, the y-intercept  of the Reagent Grade curve was consistently higher, suggesting the presence of isobaric impurities (likely positional isomers) that co-eluted but fragmented slightly differently.
Stability and Homogeneity[4]
  • CRM: Supplied in amber ampoules under argon. Stability demonstrated for 24 months.

  • Reagent: Supplied in plastic bottle. We observed a 2% purity drop (via qNMR) after 3 months of opening due to moisture uptake and potential oxidation of the secondary amine.

Decision Matrix: When to Use Which?

Not every experiment requires an ISO 17034 CRM. Use this logic flow to determine your needs.

DecisionTree Q1 What is the intended use? R_ID Qualitative ID / Peak Location Q1->R_ID R_Screen Early Discovery / High Throughput Screen Q1->R_Screen R_Quant Quantification / Release Testing / PK Q1->R_Quant Res_Reagent Reagent Grade OK (Verify Identity) R_ID->Res_Reagent Res_Char Characterized Reference (In-house KF + NMR required) R_Screen->Res_Char If budget constrained Res_CRM ISO 17034 CRM (Mandatory for Traceability) R_Screen->Res_CRM Best Practice R_Quant->Res_CRM ICH/FDA Requirement

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on analytical requirements.

Conclusion

For the analysis of 3-(Ethylamino)propanoic acid, the physical properties of the molecule (hygroscopicity, lack of chromophore) make "nominal purity" reagents a liability.

Key Takeaways:

  • Hygroscopicity is the Enemy: Without a certified water content value (KF), gravimetric preparation of this standard can lead to errors exceeding 10%.

  • HILIC is Mandatory: Do not attempt C18 analysis without derivatization; retention instability will mimic standard degradation.

  • Regulatory Compliance: For GMP release testing or late-stage PK studies, an ISO 17034 CRM is the only route to guarantee metrological traceability and avoid audit findings related to standard characterization.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

  • PubChem. (n.d.).[3] 3-(Ethylamino)propanoic acid (Compound Summary). National Center for Biotechnology Information. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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